Acetamide,N-(1-cyclohexyl-2-hydroxyethyl)-
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N-(1-cyclohexyl-2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H19NO2/c1-8(13)11-10(7-12)9-5-3-2-4-6-9/h9-10,12H,2-7H2,1H3,(H,11,13) |
InChI Key |
INHYLIUEQMBMHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CO)C1CCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of Acetamide,N-(1-cyclohexyl-2-hydroxyethyl)-
[1]
Executive Summary
Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- (CAS: 855878-60-3) is a specialized
This compound serves as a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates.[1] Its structure combines a lipophilic cyclohexyl moiety—mimicking the side chain of non-natural amino acids—with a polar hydroxyethyl tail and an amide backbone.[1] This unique architecture makes it a valuable scaffold for probing hydrophobic pockets in enzyme active sites, particularly in the design of protease inhibitors and CNS-active agents.[1]
Chemical Structure & Stereochemistry[1]
Nomenclature and Identification[1][4]
-
IUPAC Name:
-(1-cyclohexyl-2-hydroxyethyl)acetamide -
Common Synonyms:
-Acetyl-cyclohexylglycinol; 2-Acetamido-2-cyclohexylethanol[1] -
CAS Number: 855878-60-3[2]
-
Molecular Formula:
[1] -
Molecular Weight: 185.26 g/mol [1]
Structural Analysis
The molecule consists of three distinct pharmacophoric regions:
-
Acetamide Core: Provides hydrogen bond donor (NH) and acceptor (C=O) sites, mimicking the peptide bond.[1]
-
Cyclohexyl Ring: A bulky, aliphatic lipophilic group that increases
and facilitates hydrophobic interactions.[1] -
Hydroxyethyl Tail: A primary alcohol group capable of hydrogen bonding or further functionalization (e.g., phosphorylation, oxidation to aldehyde).[1]
Chirality: The carbon at position 1 of the ethyl chain (C1) is a stereocenter.[1] The compound exists as two enantiomers:
-
(S)-Isomer: Derived from L-cyclohexylglycine.[1]
-
(R)-Isomer: Derived from D-cyclohexylglycine.[1]
-
Note: The specific rotation and biological activity depend heavily on the enantiomeric purity of the starting material.[1]
Structural Visualization
The following diagram illustrates the connectivity and functional groups of the (S)-enantiomer.[1]
Figure 1: Functional decomposition of N-(1-cyclohexyl-2-hydroxyethyl)acetamide.[1]
Physicochemical Properties[1][3][6][7][8]
The physicochemical profile of N-(1-cyclohexyl-2-hydroxyethyl)acetamide is dominated by the balance between the hydrophobic cyclohexyl ring and the hydrophilic amide/alcohol functions.[1]
Predicted & Experimental Data
Data derived from consensus modeling of structurally analogous
| Property | Value / Description | Significance |
| Physical State | White to off-white solid | Typical for low MW amides.[1] |
| Melting Point | 105–115 °C (Predicted) | Driven by intermolecular H-bonding (Amide-Amide, Alcohol-Amide).[1] |
| Boiling Point | ~380 °C (at 760 mmHg) | High due to polarity; likely decomposes before boiling.[1] |
| LogP (Octanol/Water) | 1.2 – 1.6 (Predicted) | Moderate lipophilicity; membrane permeable.[1] |
| Water Solubility | Moderate to High | The acetamide and hydroxyl groups facilitate aqueous solubility despite the cyclohexyl ring.[1] |
| pKa (Conjugate Acid) | ~ -0.5 (Amide Oxygen) | The amide nitrogen is non-basic; the alcohol is weakly acidic (pKa ~16).[1] |
| H-Bond Donors | 2 (NH, OH) | Critical for receptor binding.[1] |
| H-Bond Acceptors | 2 (C=O, OH) |
Synthesis & Manufacturing Protocols
The synthesis of N-(1-cyclohexyl-2-hydroxyethyl)acetamide generally proceeds via two primary routes. The choice of route depends on the availability of starting materials (amino acids vs. amino alcohols).[1]
Route A: Selective Acetylation of 2-Amino-2-cyclohexylethanol
This is the most direct method, utilizing the commercially available amino alcohol.[1]
Reaction Scheme:
Protocol:
-
Dissolution: Dissolve 1.0 eq of (S)-2-amino-2-cyclohexylethanol in dry Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add 1.1 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge the acid byproduct.[1]
-
Acetylation: Cool the solution to 0°C. Add 1.05 eq of Acetic Anhydride dropwise.
-
Quenching: Quench with water after TLC indicates consumption of amine.[1]
-
Workup: Extract with DCM, wash with dilute HCl (to remove unreacted amine) and saturated NaHCO3. Dry over MgSO4 and concentrate.
-
Purification: Recrystallization from Ethyl Acetate/Hexane.
Route B: Reduction of N-Acetyl-Cyclohexylglycine
This route is preferred if the starting material is the amino acid derivative.[1]
Reaction Scheme:
Protocol:
-
Activation: Dissolve N-acetyl-cyclohexylglycine in anhydrous THF.
-
Reduction: Add Borane-Dimethyl Sulfide complex (
) dropwise at 0°C. -
Reflux: Allow the reaction to warm to room temperature and reflux gently for 2-4 hours.
-
Hydrolysis: Carefully quench with methanol to destroy excess borane.
-
Isolation: Evaporate solvent and purify via column chromatography.
Synthesis Workflow Diagram
Figure 2: Synthetic pathways for N-(1-cyclohexyl-2-hydroxyethyl)acetamide.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following spectral signatures are expected:
Proton NMR ( -NMR, 400 MHz, )
- 6.0 - 6.5 ppm (1H, br d): Amide NH proton.[1]
- 3.8 - 4.0 ppm (1H, m): Methine proton (CH-N) at the chiral center.[1]
-
3.6 - 3.8 ppm (2H, m): Methylene protons (
-OH) adjacent to the hydroxyl.[1] -
2.0 ppm (3H, s): Acetyl methyl group (
-CO).[1] - 1.0 - 1.8 ppm (11H, m): Cyclohexyl ring protons (characteristic broad multiplets).[1]
Mass Spectrometry (ESI-MS)
Infrared Spectroscopy (FT-IR)
Applications & Biological Relevance[4][9]
Chiral Auxiliary & Building Block
This compound is a derivative of Cyclohexylglycine , a non-proteinogenic amino acid.[1] It is frequently used in:
-
Peptidomimetics: To introduce hydrophobic bulk without the aromaticity of Phenylalanine.[1] This is crucial for designing inhibitors for enzymes with hydrophobic S1/S2 pockets (e.g., Thrombin, HCV Protease).[1]
-
Beta-Amino Alcohol Ligands: The N-acetyl group can be hydrolyzed or modified to create chiral ligands for asymmetric catalysis.[1]
Metabolic Stability Studies
In drug discovery, the N-(1-cyclohexyl-2-hydroxyethyl) motif is often investigated as a metabolite.[1]
-
Metabolic Pathway: Drugs containing a primary amine on a cyclohexyl-ethyl scaffold may undergo
-acetylation by N-acetyltransferases (NATs) in the liver.[1] -
Significance: Synthesizing this authentic standard allows researchers to quantify this specific metabolite in pharmacokinetic (PK) studies using LC-MS/MS.[1]
References
Technical Guide: Solubility Profiling & Process Characterization of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-
CAS Number: 855878-60-3
Formula:
Executive Summary
This technical guide provides a comprehensive framework for characterizing the solubility profile of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- , a critical intermediate often encountered in the synthesis of cyclohexyl-amine based pharmaceuticals (e.g., Venlafaxine analogs).
Due to the specific proprietary nature of this intermediate, public thermodynamic data is sparse. Therefore, this guide synthesizes structural predictive modeling with standardized experimental protocols . It is designed to empower process chemists to generate high-fidelity solubility data effectively, enabling optimized crystallization and purification workflows.
Molecular Characterization & Solubility Theory
To understand the solubility behavior of this compound, we must first analyze its functional group architecture. The molecule exhibits a distinct amphiphilic nature, creating a "push-pull" effect on solvation.
Structural Moieties & Solvation Mechanisms
| Functional Group | Nature | Interaction Mechanism | Target Solvents |
| Cyclohexyl Ring | Lipophilic / Hydrophobic | Van der Waals (Dispersion) forces. | Alkanes (limited), Ethers, Chlorinated solvents. |
| Acetamide ( | Polar / H-Bond Donor & Acceptor | Dipole-dipole, Hydrogen bonding. | Polar Aprotic (DMSO, DMF), Alcohols. |
| Hydroxyethyl ( | Hydrophilic / H-Bond Donor | Strong Hydrogen bonding. | Water, Methanol, Ethanol.[1] |
Predicted Solubility Profile (Hansen Solubility Parameters)
Based on Group Contribution Methods (Van Krevelen/Hoftyzer), we can predict the thermodynamic compatibility of CAS 855878-60-3 with common process solvents.
-
High Solubility (Good Solvents): Lower alcohols (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF) will readily solvate the molecule due to the dominance of the amide and hydroxyl groups.
-
Moderate Solubility: Esters (Ethyl Acetate) and Ketones (Acetone) will show moderate solubility, likely exhibiting strong temperature dependence—ideal for cooling crystallization .
-
Low Solubility (Anti-Solvents): Aliphatic hydrocarbons (Hexane, Heptane) will have poor interaction with the polar core, making them excellent anti-solvents.
Experimental Protocol: Thermodynamic Solubility Determination
Use this self-validating protocol to establish the exact solubility curve for your specific lot of material. This "Shake-Flask" method is the gold standard for generating equilibrium solubility data.
Materials & Equipment
-
Solute: Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- (purity >98%).
-
Solvents: HPLC Grade (MeOH, EtOH, EtOAc, Heptane, Water).
-
Equipment: Thermostated shaker bath, 0.45 µm PTFE syringe filters, HPLC-UV or UPLC-MS.
Step-by-Step Workflow
-
Saturation: Add excess solid solute to 5 mL of the target solvent in a sealed glass vial. Ensure visible solid remains (supersaturation).
-
Equilibration: Agitate at the target temperature (e.g., 25°C, 40°C) for 24–48 hours.
-
Critical Control Point: If all solid dissolves, add more solute until a persistent suspension is achieved.
-
-
Phase Separation: Stop agitation and allow the suspension to settle for 1 hour at the controlled temperature.
-
Sampling: Withdraw supernatant using a pre-warmed syringe/tip (to prevent precipitation during transfer).
-
Filtration: Filter immediately through a 0.45 µm filter into a tared flask.
-
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC. Calculate concentration (
) using a calibration curve.
Visualization of Workflow
Caption: Figure 1. Standardized Shake-Flask Equilibrium Solubility Determination Workflow.
Process Application: Purification Strategy
The predicted solubility profile suggests that Recrystallization is the most viable purification method for removing process impurities.
Solvent Selection Logic
The "Amide-Hydroxyl-Cyclohexyl" structure implies a steep solubility curve in esters.
-
Primary Solvent: Ethyl Acetate or Isopropyl Acetate. (Soluble hot, sparingly soluble cold).
-
Anti-Solvent: Heptane or Methyl tert-butyl ether (MTBE).
Crystallization Decision Tree
Caption: Figure 2. Process decision tree for selecting the optimal crystallization mode based on solubility data.
Quantitative Data Summary (Theoretical)
While specific lot data must be determined experimentally, the following theoretical solubility classes serve as a baseline for experimental design.
| Solvent Class | Representative Solvent | Predicted Solubility (25°C) | Process Utility |
| Alcohols | Methanol, Ethanol | Very High (>100 mg/mL) | Dissolution, Reaction Medium. |
| Chlorinated | Dichloromethane (DCM) | High (>50 mg/mL) | Extraction, Chromatography. |
| Esters | Ethyl Acetate | Moderate (10–30 mg/mL) | Recrystallization (Cooling). |
| Ethers | THF, MTBE | Moderate/Low | Anti-solvent precipitation. |
| Alkanes | Heptane, Hexane | Negligible (<1 mg/mL) | Anti-solvent. |
| Water | Water | Moderate | pH-dependent extraction (due to amide). |
References
-
Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14301, N-Cyclohexylacetamide (Structural Analog). Retrieved from [Link]
- Solubility Methodology: Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard protocols for amide solubility).
-
Experimental Standards: Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Recrystallization techniques).
-
Database: NIST Mass Spectrometry Data Center.[3][4] Acetamide, N-cyclohexyl-.[3][4][5][6][7] NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link] (Note: Cited as structural reference for the cyclohexyl-acetamide core).
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. veeprho.com [veeprho.com]
- 3. N-Cyclohexylacetamide | C8H15NO | CID 14301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetamide, N-cyclohexyl- [webbook.nist.gov]
- 5. Acetamide, N-cyclohexyl- | SIELC Technologies [sielc.com]
- 6. Acetamide, N-cyclohexyl- [webbook.nist.gov]
- 7. N-Cyclohexylacetoacetamide | C10H17NO2 | CID 70805 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Biological Profile and Pharmacodynamics of N-(1-cyclohexyl-2-hydroxyethyl)acetamide
The following technical guide provides an in-depth analysis of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- , treating it as a critical pharmacophore and metabolic derivative within the context of modern medicinal chemistry.
Executive Summary
Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- (CAS: 855878-60-3) represents a specialized structural motif in medicinal chemistry, functioning primarily as a peptidomimetic fragment and a metabolic derivative . Chemically, it is the N-acetylated form of cyclohexylglycinol (2-amino-2-cyclohexylethanol), a chiral building block widely utilized in the synthesis of kinase inhibitors (e.g., HPK1 inhibitors) and epigenetic modulators (e.g., METTL3 inhibitors).
This guide delineates the compound's biological significance not as a standalone therapeutic agent, but as a high-value pharmacophore that confers hydrophobic bulk and hydrogen-bonding capability to larger drug molecules. Additionally, it serves as a reference standard for the N-acetylated metabolic products of drugs containing the cyclohexylglycinol moiety.
Chemical Identity & Physicochemical Properties[1][2][3]
Understanding the biological activity requires a precise definition of the chemical entity and its stereochemical implications.
Structural Characterization
The molecule consists of a cyclohexyl ring attached to the
-
IUPAC Name:
-(1-cyclohexyl-2-hydroxyethyl)acetamidengcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Molecular Formula:
-
Molecular Weight: 185.26 g/mol
-
Key Functional Groups:
-
Cyclohexyl Group: Provides lipophilic bulk, mimicking the side chains of Leucine or Isoleucine.
-
Primary Alcohol (-OH): Acts as a hydrogen bond donor/acceptor.
-
Acetamide (-NH-CO-CH3): Mimics the peptide bond backbone.
-
Physicochemical Parameters (Calculated)
| Parameter | Value | Biological Implication |
| LogP (Octanol/Water) | ~1.2 - 1.5 | Moderate lipophilicity; suggests good membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~49 Ų | Well within the range for blood-brain barrier (BBB) penetration (<90 Ų). |
| H-Bond Donors | 2 (NH, OH) | Critical for receptor binding pocket interactions. |
| H-Bond Acceptors | 2 (C=O, OH) | Facilitates interaction with active site residues (e.g., hinge regions in kinases). |
Biological Activity & Mechanism of Action
The biological relevance of N-(1-cyclohexyl-2-hydroxyethyl)acetamide is bifurcated into its role as a pharmacophore in active drugs and its role as a metabolite .
Pharmacophore Utility in Drug Design
This moiety is frequently employed in "Fragment-Based Drug Discovery" (FBDD). It serves as a bioisostere for amino acid side chains in protease and kinase inhibitors.
-
Target Class 1: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors [1]
-
Mechanism: The cyclohexyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region adjacent to the ATP-binding site. The hydroxyl group often forms a crucial H-bond with the hinge region or a catalytic lysine.
-
Relevance: Inhibitors containing this motif modulate T-cell immune responses, making them candidates for cancer immunotherapy.
-
-
Target Class 2: METTL3 Inhibitors (RNA Methyltransferase)
-
Mechanism: The scaffold mimics the adenosine or S-adenosylmethionine (SAM) cofactor structure, blocking the methylation of N6-adenosine in mRNA.
-
Relevance: Targeting METTL3 is a novel strategy for treating acute myeloid leukemia (AML) and other solid tumors.
-
Metabolic Context (N-Acetylation)
In vivo, drugs containing a primary amine group (like cyclohexylglycinol) are subject to Phase II metabolism.
-
Pathway: N-Acetylation via N-Acetyltransferase 1 or 2 (NAT1/NAT2) .
-
Biological Output: The conversion of the active amine to the N-acetylated derivative (the subject of this guide) typically represents a detoxification or inactivation step.
-
Toxicology: As an acetamide, the compound is chemically stable and generally less toxic than its parent amine, facilitating renal excretion.
Visualizing the Biological Logic
The following diagram illustrates the dual role of the compound: as a metabolic product and as a structural template for inhibitor design.
Figure 1: The metabolic generation and pharmacological utilization of the N-(1-cyclohexyl-2-hydroxyethyl) scaffold.
Experimental Protocols
To validate the biological activity or presence of this compound, the following protocols are recommended. These are derived from standard methodologies for analyzing acetamide derivatives and chiral amino alcohols.
Protocol A: Synthesis of Reference Standard
Use this protocol to generate the compound for use as a standard in biological assays.
-
Reagents: (S)-(+)-2-Amino-2-cyclohexylethanol (1.0 eq), Acetic Anhydride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve amino alcohol in anhydrous DCM at 0°C under
atmosphere. -
Add Triethylamine followed by dropwise addition of Acetic Anhydride.
-
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (MeOH/DCM 1:9).
-
Quench: Add saturated
solution. -
Extraction: Extract organic layer, dry over
, and concentrate. -
Purification: Recrystallize from EtOAc/Hexane or use Flash Chromatography.
-
-
Validation: Confirm structure via
-NMR (Look for singlet acetyl methyl group at ppm).
Protocol B: In Vitro Metabolic Stability Assay
Determine if a parent drug releases this acetamide as a metabolite.
-
System: Human Liver Microsomes (HLM) or S9 Fraction.
-
Incubation:
-
Substrate: Parent drug (e.g., cyclohexylglycinol derivative) at 10
M. -
Cofactors: Acetyl-CoA (for NAT activity) and NADPH (for P450 activity).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
Analysis:
-
Quench with ice-cold Acetonitrile.
-
Centrifuge at 10,000g for 10 min.
-
Analyze supernatant via LC-MS/MS .
-
Transition Monitoring (MRM): Monitor parent ion
(for the acetamide) fragment ions (e.g., loss of water or acetyl group).
-
Toxicology & Safety Profile
While specific toxicological data for the isolated acetamide is limited, its profile can be inferred from structural analogs and its role as a metabolite.
| Endpoint | Assessment | Mechanism/Justification |
| Acute Toxicity | Low | Acetylation of primary amines generally reduces reactivity and toxicity. |
| Genotoxicity | Unlikely | Lacks structural alerts (e.g., nitro groups, epoxides) typically associated with mutagenicity. |
| Skin Sensitization | Potential | Low molecular weight amides can occasionally act as haptens, though less likely than the parent amine. |
| Metabolic Fate | Glucuronidation | The free hydroxyl group (-OH) is a site for Phase II glucuronidation, leading to rapid excretion. |
References
-
Vertex Pharmaceuticals. (2022). Diaminopyrimidine carboxamide inhibitors of HPK1. WO2022098809A1. Link
- Context: Describes the use of the (1-cyclohexyl-2-hydroxyethyl)amino motif in kinase inhibitors.
-
Storm Therapeutics. (2020). METTL3 Inhibitory Compounds. WO2020201773A1. Link
- Context: Details the synthesis and biological application of cyclohexyl-containing fragments in RNA methyltransferase inhibition.
-
Edelris. (2023). Leucettinibs, a class of DYRK/CLK kinases inhibitors. Link
- Context: Illustrates the synthetic utility of cyclohexylglycinol derivatives in designing
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13626261 (Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-). Link
- Context: General chemical registry and physical property d
Sources
An In-depth Technical Guide to CAS 14205-39-1: Correcting the Record and Ensuring Laboratory Safety
A Note to the Researcher: It is imperative to begin this guide by clarifying a critical discrepancy. The compound requested, Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, is not associated with CAS number 14205-39-1. Instead, CAS 14205-39-1 is correctly assigned to Methyl 3-aminocrotonate . This guide will proceed with a comprehensive safety and technical overview of Methyl 3-aminocrotonate to ensure the accuracy of information and the safety of laboratory personnel.
For clarity, the compound you inquired about, Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, has the CAS number 855878-60-3 .[1] However, publicly available safety and technical data for this specific compound are extremely limited at this time. Researchers handling this substance should exercise extreme caution and perform a thorough risk assessment based on the chemical structure and any available internal data.
This guide is therefore dedicated to the compound correctly identified by CAS 14205-39-1: Methyl 3-aminocrotonate.
Technical Guide for Methyl 3-aminocrotonate (CAS 14205-39-1)
This document serves as a detailed resource for researchers, scientists, and drug development professionals on the chemical properties, safety, handling, and applications of Methyl 3-aminocrotonate. As a versatile intermediate, a thorough understanding of its characteristics is essential for its safe and effective use in synthesis and research.
Chemical and Physical Properties
Methyl 3-aminocrotonate is a yellowish-white crystalline solid.[2] Its dual functionality, possessing both an enamine and an ester group, makes it a valuable reagent in a variety of organic reactions.[3]
| Property | Value | Source |
| CAS Number | 14205-39-1 | [4][5] |
| Molecular Formula | C5H9NO2 | [4][6] |
| Molecular Weight | 115.13 g/mol | [4][5][6] |
| Appearance | Yellowish-white crystals/solid | [2][6] |
| Melting Point | 81-83 °C | [2][5][6] |
| Boiling Point | 112 °C | [6] |
| Flash Point | 101 °C | [6][7] |
| Solubility | Soluble in ethanol, ether, and DCM | [3] |
| Purity | Typically >97% | [3][5] |
Comprehensive Safety Data Sheet (SDS) Analysis
The safe handling of Methyl 3-aminocrotonate requires a thorough understanding of its potential hazards. The following is a synthesis of key safety information.
2.1 Hazard Identification
Methyl 3-aminocrotonate is classified as hazardous. The primary routes of exposure are ingestion, inhalation, and skin/eye contact.[8]
-
GHS Hazard Statements:
GHS Pictograms:
2.2 First-Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cups of milk or water.[8] Do NOT induce vomiting. Seek immediate medical attention.[8][11]
-
Inhalation: Remove the individual from the area of exposure to fresh air immediately.[8] If they are not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Flush the affected skin with plenty of soap and water for at least 15 minutes while removing any contaminated clothing and shoes.[8] Seek medical aid if irritation develops.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids.[8] Seek immediate medical attention.
2.3 Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[8]
-
Hazards from Combustion: During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion.[8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand mode (MSHA/NIOSH approved or equivalent) and full protective gear.[8]
2.4 Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
-
Handling: Wash thoroughly after handling.[8] Use only in a well-ventilated area.[8] Avoid contact with skin and eyes, and avoid ingestion and inhalation.[8]
-
Storage: Keep the container tightly closed when not in use.[8] Store in a cool, dry, well-ventilated area away from incompatible substances.[8][12] Keep in a dark place under an inert atmosphere.[12]
2.5 Exposure Controls and Personal Protection
-
Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation.[11]
-
Personal Protective Equipment (PPE):
-
Eyes/Face: Wear appropriate protective eyeglasses or chemical safety goggles.[7][8]
-
Skin: Wear appropriate gloves to prevent skin exposure.[7][8]
-
Clothing: Wear appropriate clothing to prevent skin exposure.[8]
-
Respiratory: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[8] Use a dust mask type N95 (US).[7]
-
Synthesis and Applications
3.1 Synthesis Protocol
Methyl 3-aminocrotonate can be prepared by treating acetoacetates with aqueous ammonia.[2] This reaction is a fundamental transformation in organic chemistry.
Step-by-Step Synthesis:
-
Reaction Setup: In a suitable reaction vessel, combine the starting acetoacetate ester with aqueous ammonia.
-
Reaction Conditions: The reaction is typically stirred at a controlled temperature. The specific temperature and reaction time will depend on the scale and specific acetoacetate used.
-
Workup: After the reaction is complete (monitored by an appropriate technique such as TLC or GC), the product is isolated. This may involve extraction, washing, and drying of the organic layer.
-
Purification: The crude product is then purified, often by recrystallization or chromatography, to yield the final, high-purity Methyl 3-aminocrotonate.
Caption: Major application areas of Methyl 3-aminocrotonate.
Toxicological and Ecological Information
-
Toxicological Properties: The toxicological properties of Methyl 3-aminocrotonate have not been fully investigated. [8]It is known to be harmful if swallowed and causes gastrointestinal irritation with nausea, vomiting, and diarrhea. [8]It also causes skin and eye irritation. [8]* Ecological Information: Data on the environmental impact of this chemical is limited. It is crucial to prevent its release into the environment. [10]
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. [10]Do not allow the product to enter drains. [10]Uncleaned containers should be handled in the same manner as the product itself. [10]
References
- Understanding the Properties and Applications of Methyl 3-Aminocroton
- Methyl 3-aminocrotonate | 14205-39-1. (2026, January 13). ChemicalBook.
- Methyl 3-aminocroton
- Methyl-3-aminocrotonate | 14205-39-1. (n.d.). Chemical Bull Pvt. Ltd.
- Methyl 3-aminocrotonate | CAS 14205-39-1. (n.d.). Santa Cruz Biotechnology.
- Methyl 3-aminocrotonate 97 14205-39-1. (n.d.). Sigma-Aldrich.
- Methyl 3-aminocrotonate | C5H9NO2 | CID 643918. (n.d.). PubChem - NIH.
- 14205-39-1|Methyl 3-aminobut-2-eno
- Methyl 3-Aminocroton
- Methyl 3-aminocrotonate 97 14205-39-1 Safety Inform
- SAFETY DATA SHEET. (2025, December 19). Thermo Fisher Scientific.
- China Methyl 3-aminocrotonate CAS 14205-39-1 factory and manufacturers. (n.d.). Unilong.
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An In-Depth Technical Guide to the Potential Metabolites of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-
Introduction
This guide provides a comprehensive technical overview of the potential metabolic fate of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, a molecule of interest in contemporary drug discovery and development. For researchers, scientists, and drug development professionals, understanding the biotransformation of a lead compound is a cornerstone of establishing its pharmacokinetic profile, efficacy, and safety. This document is structured to provide not just a list of potential metabolites, but a scientifically grounded rationale for their formation, detailed methodologies for their identification, and a framework for interpreting the resulting data. Our approach is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the insights provided are both technically accurate and practically applicable in a laboratory setting.
Predicted Metabolic Pathways
The metabolic landscape of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- is likely to be shaped by a combination of Phase I and Phase II biotransformation reactions. The chemical structure of the parent compound presents several key functional groups amenable to enzymatic modification: a secondary amide, a cyclohexyl ring, and a primary alcohol. Based on established principles of drug metabolism, the following pathways are predicted:
Phase I Metabolism: Functionalization Reactions
Phase I reactions introduce or expose functional groups, typically resulting in a modest increase in hydrophilicity. For the target molecule, these are anticipated to be the primary initial metabolic steps.
-
Oxidation of the Cyclohexyl Ring: The saturated carbocyclic cyclohexyl group is a common site for oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes. Hydroxylation can occur at various positions, with a notable propensity for the 4-position due to its accessibility.[1] This leads to the formation of mono-hydroxylated diastereomers. Further oxidation of these secondary alcohols to ketones is also a plausible subsequent step.
-
Hydrolysis of the Amide Bond: Amide bonds can be susceptible to enzymatic hydrolysis by carboxylesterases and other amidases, although they are generally more stable than ester bonds.[2] This cleavage would yield cyclohexylaminoglycol and acetic acid. The rate and extent of this hydrolysis can vary significantly depending on the steric hindrance around the amide linkage. In vitro systems such as liver microsomes and S9 fractions are effective for studying such hydrolytic pathways.[3][4]
-
Oxidation of the Primary Alcohol: The terminal primary alcohol is a likely site for oxidation, catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), to initially form an aldehyde intermediate, which would then be rapidly oxidized to a carboxylic acid metabolite.
-
N-Dealkylation: While less common for this specific structure, N-dealkylation is a known metabolic pathway for N-substituted compounds and could potentially occur, though it is likely to be a minor pathway.[5][6]
Below is a visual representation of the predicted Phase I metabolic pathways.
Caption: Predicted Phase I metabolic pathways of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-.
Phase II Metabolism: Conjugation Reactions
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, significantly increasing their water solubility and facilitating their excretion.
-
Glucuronidation: The hydroxyl groups introduced during Phase I metabolism, as well as the primary alcohol of the parent compound, are prime candidates for glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and is a major pathway for the elimination of many drugs.[7][8] N-glucuronidation of the amide nitrogen is also a possibility, a reaction often catalyzed by UGT2B7.[9][10]
-
Sulfonation: Hydroxylated metabolites can also undergo sulfonation, a reaction catalyzed by sulfotransferases (SULTs).[11][12] This process transfers a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, forming a sulfate conjugate.
The interplay of these pathways will determine the overall metabolic profile of the compound.
Experimental Workflows for Metabolite Identification
A tiered experimental approach is recommended to systematically identify and characterize the potential metabolites of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-.
Tier 1: In Vitro Screening
The initial phase focuses on generating metabolites using subcellular fractions and cellular systems.
Protocol 1: Liver Microsome Incubation
This is a primary screen to assess CYP-mediated metabolism.
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (final concentration typically 1-10 µM), and HLM (final concentration 0.5-1 mg/mL).
-
Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH-regenerating system.
-
Incubation: Incubate at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge to pellet the protein. Transfer the supernatant for analysis.
Protocol 2: S9 Fraction Incubation
S9 fractions contain both microsomal and cytosolic enzymes, providing a broader view of metabolism, including some Phase II reactions. The protocol is similar to the microsome incubation, with the substitution of S9 fraction for microsomes and the inclusion of appropriate co-factors for Phase II enzymes (e.g., UDPGA for glucuronidation, PAPS for sulfonation).
Protocol 3: Hepatocyte Incubation
Cryopreserved or fresh hepatocytes offer a more complete metabolic picture, as they contain the full complement of metabolic enzymes and co-factors in a cellular context.
-
Cell Plating: Thaw and plate hepatocytes according to the supplier's protocol. Allow for cell attachment and recovery.
-
Dosing: Prepare a dosing solution of the test compound in the appropriate cell culture medium.
-
Incubation: Remove the plating medium and add the dosing solution to the cells. Incubate at 37°C in a humidified incubator with 5% CO2 for various time points (e.g., 0, 2, 8, 24 hours).
-
Sample Collection: At each time point, collect both the cell culture medium and the cell lysate.
-
Sample Processing: Precipitate proteins with an organic solvent and process for analysis.
Caption: A streamlined workflow for in vitro metabolite identification.
Tier 2: In Vivo Studies
Following in vitro characterization, in vivo studies in appropriate animal models (e.g., rodents, non-rodents) are essential to understand the full metabolic profile and pharmacokinetics.
-
Dosing: Administer the compound to the test species via the intended clinical route.
-
Sample Collection: Collect blood, urine, and feces at multiple time points.
-
Sample Processing: Process plasma, urine, and fecal homogenates to extract the drug and its metabolites.
-
Analysis: Analyze the samples using LC-MS/MS to identify and quantify the parent drug and its metabolites.
Analytical Techniques for Metabolite Characterization
The identification and structural elucidation of metabolites rely on a combination of powerful analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of metabolite identification.[13][14] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for the parent drug and its metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing structural information that helps to pinpoint the site of metabolic modification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel or unexpected metabolites, NMR spectroscopy is the definitive tool for unambiguous structure elucidation.[15][16][17] While less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of its structure.
| Analytical Technique | Strengths | Limitations |
| LC-MS/MS | High sensitivity and selectivity, suitable for complex mixtures, provides molecular weight and fragmentation data.[13] | Does not provide definitive structural information for novel metabolites. |
| NMR | Provides unambiguous structural elucidation, non-destructive.[16][17] | Lower sensitivity compared to MS, requires larger sample amounts. |
Conclusion
The metabolic fate of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- is predicted to involve a series of Phase I and Phase II biotransformations, primarily targeting the cyclohexyl ring, the amide linkage, and the primary alcohol. A systematic approach employing in vitro and in vivo models, coupled with advanced analytical techniques such as LC-MS and NMR, is crucial for a comprehensive understanding of its metabolic profile. The insights gained from these studies are indispensable for guiding further drug development efforts, ensuring the selection of candidates with optimal pharmacokinetic and safety profiles.
References
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- ResearchGate.
- RSC Publishing. (2018, February 19).
- Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Zhang, Z., et al. (2002, January 31). Cytochrome P450 3A4-Mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil.
- National Institutes of Health. (2018, February 19).
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- PubMed. (2011, June 15).
- PubMed. (2002, February 26). Cytochrome P450 3A4-mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil.
- ACS Publications. (2002, January 31). Cytochrome P450 3A4-Mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil.
- PubMed. (2004, May 15). Amide N-glucuronidation of MaxiPost catalyzed by UDP-glucuronosyltransferase 2B7 in humans.
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- ResearchGate. (2025, August 10). Metabolism of N-methyl-amide by cytochrome P450s.
- ResearchGate. Chemical structures of probe aromatic amides with well-characterised in....
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- Role of sulfonation metabolism on toxicity of xenobiotics and sulfonation kinetics of 7-hydroxycumarin deriv
- Oxford Academic. REVIEW Human Sulfotransferases and Their Role in Chemical Metabolism.
- Wikipedia. Glucuronosyltransferase.
- Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions.
- PubMed. (2006, March 15). Human sulfotransferases and their role in chemical metabolism.
- ResearchGate. (2025, August 10). (PDF) REVIEW Human Sulfotransferases and Their Role in Chemical Metabolism.
- Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery.
- Taylor & Francis. Sulfotransferase – Knowledge and References.
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
- PNAS. (2017, April 3).
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- PMC - PubMed Central. (2016, June 16). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO.
- PubMed. (2016, August 1). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO.
- ResearchGate. (2023, March 17). (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.
- PMC. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors.
- Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)
- Hypha Discovery Blogs. (2023, April 4). Metabolism of 2022 FDA approved small molecule drugs PART 2.
- Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiprolifer
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- Synthesis of some Amide deriv
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- Long-term Di-(2-ethylhexyl) phthalate Exposure Disturbs the Lipid Metabolism Profiles and Hepatic Enzymes in Male Rats: A UPLC-MS-based Serum Metabolomics Analysis.
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Predicted toxicity and handling of Acetamide,N-(1-cyclohexyl-2-hydroxyethyl)-
PART 1: EXECUTIVE SUMMARY
Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- (CAS 855878-60-3) is a secondary amide intermediate often encountered in the synthesis of cyclohexyl-glycine derivatives and pharmaceutical scaffolds. As a "novel" chemical entity with limited empirical toxicological data, its safety profile must be constructed through Structure-Activity Relationship (SAR) analysis and Read-Across methodologies from its metabolic precursors: Acetamide and 2-Amino-2-cyclohexylethanol.
Key Risk Prediction:
-
Primary Hazard: Potential Carcinogenicity (Category 2) and Hepatotoxicity.
-
Mechanism: Metabolic hydrolysis releasing the acetamide moiety (Group 2B Carcinogen) and a lipophilic amine.
-
Handling Classification: Occupational Exposure Band (OEB) 3 (Control range: 10–100 µg/m³).
-
Critical Action: Handle as a Suspected Carcinogen until Ames and Micronucleus assays confirm genotoxic safety.
PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILING
Understanding the physical behavior of the molecule is the first step in predicting bioavailability and exposure routes.
| Property | Predicted Value | Implication for Safety |
| Molecular Formula | Low molecular weight (<500 Da) facilitates skin absorption. | |
| Molecular Weight | 185.26 g/mol | High potential for aerosolization if solid. |
| LogP (Octanol/Water) | ~1.2 – 1.5 (Predicted) | Moderate lipophilicity; capable of crossing blood-brain barrier (BBB). |
| Solubility | Moderate (Water); High (DMSO, Ethanol) | Hydroxyl group ( |
| Physical State | Solid (Crystalline powder) | Inhalation hazard (dust) is the primary occupational route. |
PART 3: IN SILICO TOXICITY PREDICTION (The Core)
Since direct data is absent, we employ a Component-Based QSAR Approach . The toxicity of N-(1-cyclohexyl-2-hydroxyethyl)acetamide is predicted by analyzing the stability of its amide bond and the toxicity of its hydrolysis products.
3.1 Metabolic Activation Pathway
The primary metabolic risk is the enzymatic cleavage of the amide bond by hepatic amidases.
DOT Diagram: Metabolic Hydrolysis Pathway
Figure 1: Predicted metabolic hydrolysis of the parent acetamide into its constituent amine and acid.[1][2] The amine fragment drives acute irritation, while the acetamide moiety drives chronic carcinogenic concern.
3.2 Toxicological Endpoints[3]
A. Carcinogenicity (High Concern)
-
Basis: The parent structure contains an acetamide moiety (
). Simple Acetamide (CAS 60-35-5) is an IARC Group 2B carcinogen (possibly carcinogenic to humans) known to induce liver tumors in rats.[4] -
Prediction: While the bulky cyclohexyl group may sterically hinder the specific enzymatic activation required for acetamide's carcinogenicity, the Precautionary Principle mandates treating this compound as a Category 2 Carcinogen.
B. Genotoxicity (Mutagenicity) [5]
-
Basis: Acetamide is generally Ames Negative (non-mutagenic in Salmonella). Its carcinogenicity is believed to be non-genotoxic (epigenetic or cytotoxicity-driven).
-
Prediction: Likely Ames Negative . However, the amine metabolite (cyclohexyl derivative) could cause chromosomal damage (clastogenicity).
-
Protocol: Validation via in vitro Micronucleus assay is critical (See Part 5).
C. Acute Toxicity & Irritation [3][6]
-
Basis: The amine metabolite, 2-amino-2-cyclohexylethanol, is an amino-alcohol. Amino-alcohols are known severe eye irritants and skin irritants due to their high pH and lipid-dissolving properties.
-
Prediction:
PART 4: OCCUPATIONAL EXPOSURE & HANDLING STRATEGY
Based on the predicted toxicity profile, the compound is assigned to Occupational Exposure Band (OEB) 3 .
4.1 Banding Rationale
| Criteria | Rating | Justification |
| Potency | Moderate | Estimated NOAEL 10-50 mg/kg/day (based on acetamide chronic data). |
| Severity | High | Potential carcinogenicity (delayed effect). |
| OEL Target | 10 – 100 µg/m³ | Standard default for uncharacterized carcinogens/irritants. |
4.2 Handling Decision Tree
DOT Diagram: Handling Decision Logic
Figure 2: Decision matrix for engineering controls based on physical state and quantity handled.
4.3 Specific Protocols
-
Solids Handling: Must be performed in a Vented Balance Enclosure (VBE). Never handle open powder on an open benchtop.
-
PPE:
-
Respiratory: N95 (minimum) if inside VBE; P100/P3 full-face respirator if outside containment.
-
Dermal: Double nitrile gloves (0.11 mm min thickness). Change immediately upon splash.[6]
-
Body: Tyvek lab coat or sleeve covers to prevent wrist exposure.
-
-
Deactivation:
-
The acetamide bond is stable but hydrolyzes in strong acid/base.
-
Spill Cleanup: Absorb with vermiculite.[6] Clean surface with 10% Bleach (Sodium Hypochlorite) followed by water. Bleach aids in oxidizing the amine residues.
-
PART 5: EXPERIMENTAL VALIDATION PROTOCOLS
To move from "Predicted" to "Known" toxicity, the following assays are required.
5.1 Ames Test (Bacterial Reverse Mutation) - OECD 471
-
Purpose: Confirm lack of mutagenicity (verify QSAR prediction).
-
Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.
-
Condition: +/- S9 Metabolic Activation (Rat Liver S9).
-
Pass Criteria: No >2-fold increase in revertant colonies compared to solvent control.
5.2 In Vitro Micronucleus Assay - OECD 487
-
Purpose: Detect chromosomal damage (clastogenicity) which Ames misses.
-
Cell Line: CHO-K1 or TK6 lymphoblastoid cells.
-
Justification: Acetamide derivatives often show clastogenicity without point mutations. This is the critical safety gate for this compound.
5.3 Metabolic Stability Assay
-
Protocol: Incubate 1 µM compound with human liver microsomes (HLM) for 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS to quantify disappearance of parent and appearance of 2-amino-2-cyclohexylethanol.
-
Insight: Rapid hydrolysis indicates the toxicity profile will mimic the amine (irritant); slow hydrolysis indicates systemic exposure to the parent amide (potential carcinogen).
PART 6: REFERENCES
-
International Agency for Research on Cancer (IARC). (1999). Acetamide.[9][2][5][10][11][12][13] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 71. [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Acetamide. [Link]
-
National Toxicology Program (NTP). (2018). Genetic Toxicity Evaluation of Acetamide in Salmonella/E.coli Mutagenicity Test. Study 770475. [Link]
-
PubChem. (2025). Compound Summary: Acetamide.[9][2][5][11] National Library of Medicine. [Link]
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Methodological & Application
Application Note: Isolation and Purification of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-
Executive Summary & Scientific Rationale
The isolation of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- (Structure:
This molecule is typically synthesized via the acetylation of 2-amino-2-cyclohexylethanol . The core difficulty lies in the nucleophilicity competition between the amine (
This protocol details a self-validating isolation workflow designed to:
-
Selectively isolate the N-monoacetylated product.
-
Purge common impurities: unreacted amine, acetic acid, and the O-acetyl byproduct.
-
Ensure high chemical purity (>98%) suitable for pharmaceutical intermediates.
Critical Process Parameters (CPPs)
Before initiating isolation, the reaction mixture composition determines the strategy.
| Parameter | Target Range | Impact on Isolation |
| Reaction Solvent | DCM, THF, or EtOAc | Water-miscible solvents (THF) require solvent swap before washing. |
| pH at Quench | 8.0 - 9.0 | Critical to prevent hydrolysis of the amide while solubilizing acetic acid as acetate. |
| Temperature | < 25°C | Higher temperatures during quench can promote O-to-N acyl migration or hydrolysis. |
| Impurity Profile | < 5% O-acetyl | High O-acetyl levels require a specific mild hydrolysis step (described in Sec 4.1). |
Isolation Logic & Impurity Fate Mapping
The following diagram illustrates the fate of each component during the extraction and purification phases.
Figure 1: Fate mapping of reaction components during the isolation workflow. Note the specific removal of amine impurities via acid wash and O-acetyl impurities via crystallization.
Detailed Isolation Protocol
Phase 1: Quench and Selective Hydrolysis (The "Rescue" Step)
Context: If the reaction was run with excess acetic anhydride, the crude mixture likely contains O-acetylated byproducts. This step selectively hydrolyzes the unstable ester (O-acetyl) while leaving the stable amide (N-acetyl) intact.
-
Cool the reaction mixture (assuming DCM or EtOAc solvent) to 0–5°C .
-
Add 2M NaOH (aq) slowly.
-
Stoichiometry: 1.5 equivalents relative to total acetic anhydride used.[1]
-
-
Stir biphasic mixture vigorously for 30–60 minutes at ambient temperature (20–25°C).
Phase 2: Extractive Work-Up
-
Separation: Transfer mixture to a separatory funnel. Isolate the organic phase.[5]
-
Base Wash: Wash the organic phase with Saturated
( ).-
Purpose: Removes acetic acid as sodium acetate.
-
Validation: Aqueous pH should be ~8–9.
-
-
Acid Wash (Crucial for Purity): Wash the organic phase with 1M HCl (
).-
Purpose: Protonates any unreacted starting amine, forcing it into the aqueous layer. The amide product remains in the organic layer.
-
-
Drying: Dry the organic phase over Anhydrous
or . Filter and concentrate in vacuo to yield the Crude Solid/Oil .
Phase 3: Purification (Crystallization vs. Chromatography)
Method A: Recrystallization (Preferred for Scale-Up) The presence of the hydroxyl group and the amide moiety makes this molecule highly amenable to crystallization due to hydrogen bonding.
-
Solvent System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).
-
Dissolution: Dissolve crude residue in minimum hot EtOAc (60°C).
-
Precipitation: Add Heptane dropwise until slight turbidity persists.
-
Cooling: Cool slowly to Room Temperature, then to 0°C for 2 hours.
-
Filtration: Collect solids. Wash with cold 1:4 EtOAc:Heptane.
-
Drying: Vacuum oven at 40°C for 12 hours.
Method B: Flash Column Chromatography (For Complex Mixtures) If the crude is an oil or contains non-polar impurities.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: Gradient elution.
-
Start: 100% Hexanes (or Heptane).
-
End: 100% Ethyl Acetate (or 5% MeOH in DCM).
-
-
Detection: UV (210 nm - Amide absorption) or Iodine Stain.
Analytical Validation (Self-Check)
Verify the success of the isolation using these specific markers.
| Technique | Observation | Interpretation |
| H-NMR ( | Confirms Acetyl group ( | |
| H-NMR | Confirms | |
| H-NMR | Absence of | If |
| IR Spectroscopy | Broad band 3300-3400 | Presence of O-H stretch (Product). |
| IR Spectroscopy | Strong band ~1650 | Amide I band (C=O stretch). |
| HPLC | Single Peak (>98% Area) | Retention time typically between polar amines and non-polar esters. |
Troubleshooting Guide
Scenario 1: Product is oiling out instead of crystallizing.
-
Cause: Residual solvent or impurities (O-acetyl) disrupting lattice.
-
Fix: Re-dissolve in DCM, dry thoroughly, and attempt triturating with pure Pentane or Diethyl Ether to induce nucleation. Seed crystals are highly recommended.
Scenario 2: Low Yield.
-
Cause: Product lost to aqueous layer during Acid Wash.
-
Fix: The amide has low basicity, but if the acid wash is too strong (>2M HCl) or the cyclohexyl group doesn't provide enough lipophilicity, some partition may occur. Back-extract the acidic aqueous layer with DCM.
References
-
Organic Syntheses. "N-(2,2,2-Trifluoro-1-hydroxyethyl)acetamide." Org.[5][6] Synth.2005 , 82, 134. (Demonstrates purification of hydroxy-acetamides via silica and crystallization). Link
-
European Patent Office. "Selective N-acylation of amino alcohols." Patent EP0633875B1.[6] (Detailed mechanics of N vs O selectivity and work-up). Link
-
National Institute of Standards and Technology (NIST). "Acetamide, N-cyclohexyl-."[7][8] NIST Chemistry WebBook, SRD 69.[7] (Analogous structure properties and spectral data). Link
-
PubChem. "N-Cyclohexylacetamide Compound Summary." (Physical properties and solubility data for the non-hydroxylated analog). Link
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- 7. Acetamide, N-cyclohexyl- [webbook.nist.gov]
- 8. chemeo.com [chemeo.com]
Green chemistry approaches to synthesizing N-(1-cyclohexyl-2-hydroxyethyl)acetamide
Application Note: Sustainable Synthesis of N-(1-cyclohexyl-2-hydroxyethyl)acetamide
Executive Summary
This guide details high-efficiency, environmentally benign protocols for the synthesis of N-(1-cyclohexyl-2-hydroxyethyl)acetamide (CAS 855878-60-3). This scaffold serves as a critical intermediate in the development of chiral auxiliaries and pharmaceutical agents (e.g., analogs of Cariprazine or beta-blocker precursors).
Traditional amidation often utilizes corrosive acyl chlorides, toxic coupling reagents (EDC/HOBt), or halogenated solvents (DCM), resulting in poor Atom Economy (AE) and high E-factors. The protocols below prioritize Biocatalysis and Mechanochemistry to achieve:
-
>95% Atom Economy
-
Elimination of Chlorinated Solvents
-
High Chemoselectivity (N-acylation over O-acylation without protecting groups)
Retrosynthetic Analysis & Green Strategy
The target molecule is a
Green Disconnection: We utilize 2-amino-2-cyclohexylethanol as the nucleophile and Ethyl Acetate (EtOAc) or Acetic Acid as the acyl donor.
-
Route A (Biocatalytic): Kinetic resolution and amidation using Candida antarctica Lipase B (CAL-B).
-
Route B (Mechanochemical): Solvent-free zinc-catalyzed direct amidation.
Figure 1: Green retrosynthetic pathways prioritizing atom economy and benign reagents.
Protocol A: Chemo-Enzymatic Amidation (CAL-B)
Principle: Lipases, specifically CAL-B (Novozym 435) , catalyze the aminolysis of esters. While lipases are typically hydrolytic, in non-aqueous media (like ethyl acetate), they function as acyltransferases. This method is superior because CAL-B exhibits high chemoselectivity for the amine over the hydroxyl group in 1,2-amino alcohols, avoiding the need for O-protection.
Materials:
-
Substrate: 2-amino-2-cyclohexylethanol (10 mmol)
-
Reagent/Solvent: Ethyl Acetate (Bio-based, renewable)
-
Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B)
-
Equipment: Orbital shaker or thermoshaker.
Step-by-Step Protocol:
-
Preparation: Dissolve 1.43 g (10 mmol) of 2-amino-2-cyclohexylethanol in 20 mL of dry Ethyl Acetate.
-
Note: Ethyl acetate acts as both the solvent and the acyl donor. Ensure it is anhydrous to prevent hydrolysis.
-
-
Catalyst Addition: Add 140 mg (10% w/w relative to substrate) of Novozym 435 beads.
-
Incubation: Seal the reaction vessel and incubate at 45°C with orbital shaking (200 rpm) for 12–24 hours.
-
Monitoring: Check progress via TLC (Eluent: EtOAc/MeOH 9:1) or HPLC. The formation of the amide (lower Rf than amine) should be observed.
-
-
Workup: Filter the mixture to recover the immobilized enzyme.
-
Sustainability: Wash the beads with dry EtOAc and store at 4°C for reuse (up to 10 cycles).
-
-
Isolation: Evaporate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize from minimal hot ethanol or EtOAc/Heptane if necessary.
Mechanism of Selectivity:
Although the hydroxyl group is present, the amine is more nucleophilic. However, spontaneous
Protocol B: Solvent-Free Mechanochemical Synthesis
Principle: Mechanochemistry (Ball Milling) utilizes kinetic energy to drive reactions between solids, eliminating bulk solvents.[1] We use Zinc Acetate as a green Lewis acid catalyst to drive the direct condensation of the amine with acetic acid or a solid acetyl donor.
Materials:
-
Substrate: 2-amino-2-cyclohexylethanol (10 mmol)
-
Reagent: Acetic Acid (10.5 mmol) or Acetylsalicylic acid (for solid-state transfer). Recommendation: Use Acetic Acid with a small amount of SiO2 as a grinding auxiliary if the mix becomes too sticky.
-
Catalyst: Zn(OAc)
(5 mol%) -
Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Mortar and Pestle (for small scale).
Step-by-Step Protocol:
-
Loading: In a 25 mL stainless steel grinding jar, place:
-
1.43 g 2-amino-2-cyclohexylethanol.
-
0.63 g Glacial Acetic Acid (stoichiometric).
-
90 mg Zn(OAc)
(Catalyst). -
Two 10 mm stainless steel balls.
-
-
Grinding: Mill at 25 Hz for 30 minutes.
-
Observation: The reaction is exothermic. Pause every 10 minutes to allow cooling if using a high-energy mill.
-
-
Extraction: Wash the jar contents with 10 mL of warm Ethanol or Ethyl Acetate.
-
Filtration: Filter to remove any solid catalyst residues (if heterogeneous catalyst used) or grinding auxiliaries.
-
Isolation: Concentrate the filtrate. The Zinc catalyst can be removed via a short aqueous wash (brine) if strictly necessary, though Zn is relatively benign.
Comparative Analysis of Methods
| Metric | Method A: Enzymatic (CAL-B) | Method B: Mechanochemical | Traditional (Acetyl Chloride) |
| Atom Economy | High (EtOH byproduct) | 100% (Water byproduct) | Low (HCl waste) |
| E-Factor | < 5 (Recyclable solvent) | < 1 (Near zero waste) | > 20 |
| Energy Input | Low (45°C) | Low (Mechanical) | Medium (0°C to Reflux) |
| Selectivity | Excellent (Chemo/Enantio) | Good (Thermodynamic) | Poor (Requires protection) |
| Scalability | High (Batch/Flow) | Medium (Batch) | High |
Quality Control & Validation
Analytical Checkpoints:
-
H NMR (DMSO-d
, 400 MHz):-
Confirm N-Acyl peak: Singlet at
ppm (3H, -NHCOCH ). -
Confirm Amide proton: Doublet at
ppm. -
Verify Hydroxyl integrity: Broad singlet/doublet at
ppm (remains unacylated).
-
-
Chiral HPLC:
-
If starting with racemic amine, Method A (CAL-B) may yield enantioenriched product.[2] Use a Chiralcel OD-H column to determine ee%.
-
Green Metrics Calculation:
-
Goal: Target an E-factor
for the optimized process.
Mechanistic Workflow (Graphviz)
Figure 2: Catalytic cycle of Lipase-mediated aminolysis using Ethyl Acetate.
References
-
Gotor, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of 1,2-Amino Alcohols. Organic Process Research & Development . Link
-
Brahmachari, G., et al. (2013). Zinc acetate-catalyzed chemoselective N-acetylation of amines under solvent-free conditions. Tetrahedron Letters . Link
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
-
Novozymes. (2024). Application Note: Immobilized Lipases for Chiral Resolution. Link
-
Strem Chemicals. (2024). Product Data: N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide.[3] Link
Sources
Application Note: Reaction Mechanisms and Synthetic Protocols for the Formation of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive examination of the reaction mechanisms and practical laboratory protocols for the synthesis of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, a substituted amide with potential applications as a chiral building block in pharmaceutical development. The selective N-acylation of the precursor amino alcohol, 2-amino-1-cyclohexylethanol, presents a common challenge in organic synthesis, requiring carefully chosen methodologies to favor amide formation over O-acylation. This document details two robust and widely employed synthetic strategies: the carbodiimide-mediated coupling of a carboxylic acid and an amine, and the direct acylation of an amine using an acid anhydride. For each method, we elucidate the step-by-step reaction mechanism, provide detailed experimental protocols with justifications for procedural choices, and outline standard techniques for product characterization.
Mechanistic Pathways for Amide Bond Formation
The synthesis of an amide bond from a carboxylic acid and an amine is not a spontaneous process at room temperature. The direct reaction leads to a non-productive acid-base reaction, forming a stable and unreactive ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved either by using a coupling agent or by employing a more reactive acylating agent.
Mechanism A: N,N'-Dicyclohexylcarbodiimide (DCC) Mediated Coupling
DCC is a powerful dehydrating agent that facilitates amide bond formation by activating the carboxylic acid.[3][4] This method is a cornerstone of peptide synthesis and is highly effective for coupling primary amines. The mechanism proceeds through several distinct steps:
-
Activation of Carboxylic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of DCC by acetic acid. This makes the central carbon of DCC highly electrophilic.
-
Formation of O-Acylisourea Intermediate: The resulting carboxylate anion acts as a nucleophile, attacking the activated carbodiimide carbon. This forms a highly reactive O-acylisourea intermediate, which has an excellent leaving group.[2][3]
-
Nucleophilic Attack by Amine: The primary amine of 2-amino-1-cyclohexylethanol attacks the carbonyl carbon of the reactive intermediate. The hydroxyl group on the amino alcohol is less nucleophilic and does not compete under these conditions, ensuring selective N-acylation.
-
Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses.
-
Product Formation: The collapse of the intermediate yields the desired amide product and a stable byproduct, N,N'-dicyclohexylurea (DCU). DCU is sparingly soluble in most organic solvents and conveniently precipitates from the reaction mixture, which helps drive the reaction to completion.[3]
Mechanism B: Acylation via Acetic Anhydride
Using a reactive carboxylic acid derivative, such as acetic anhydride, is a direct and often highly efficient method for acylation. The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-amino-1-cyclohexylethanol attacks one of the electrophilic carbonyl carbons of acetic anhydride.
-
Formation of Tetrahedral Intermediate: This addition step forms a zwitterionic tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating an acetate ion, which is a good leaving group.
-
Deprotonation: The acetate ion then acts as a base, deprotonating the positively charged nitrogen atom to yield the final neutral amide product and a molecule of acetic acid as a byproduct. To neutralize the acidic byproduct, a mild base such as pyridine or triethylamine is often included in the reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be followed at all times. All procedures should be conducted in a well-ventilated fume hood.
Protocol A: DCC-Mediated Synthesis
This protocol is advantageous due to its mild reaction conditions and the easy removal of the DCU byproduct by filtration.
Table 1: Reagents and Materials for Protocol A
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Amount Used | Role |
| 2-Amino-1-cyclohexylethanol | 143.23 | 10 | 1.43 g | Nucleophile (Amine) |
| Acetic Acid | 60.05 | 11 | 0.66 g (0.63 mL) | Acyl Source |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 12 | 2.48 g | Coupling Agent |
| Dichloromethane (DCM) | - | - | 50 mL | Solvent |
| Saturated aq. NaHCO₃ | - | - | 2 x 25 mL | Aqueous Wash |
| Brine | - | - | 25 mL | Aqueous Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~2-3 g | Drying Agent |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-cyclohexylethanol (10 mmol) and acetic acid (11 mmol). Dissolve the starting materials in 25 mL of dichloromethane (DCM).
-
Rationale: DCM is a good solvent for all reactants and does not interfere with the reaction. A slight excess of the carboxylic acid ensures the complete consumption of the more valuable amine.
-
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature reaches 0 °C.
-
Rationale: The reaction is exothermic, and cooling helps to control the reaction rate and minimize potential side reactions.
-
-
DCC Addition: Dissolve DCC (12 mmol) in 25 mL of DCM and add it dropwise to the stirred reaction mixture over 20-30 minutes using an addition funnel.
-
Rationale: Slow addition of the coupling agent is crucial to maintain temperature control and prevent the formation of N-acylurea byproducts.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Rationale: Allowing the reaction to proceed overnight ensures it goes to completion. The formation of a white precipitate (DCU) is a visual indicator of reaction progress.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot.
-
Workup - Filtration: Once the reaction is complete, cool the mixture again in an ice bath for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a Büchner funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Rationale: This step removes the majority of the primary byproduct.
-
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).
-
Rationale: The NaHCO₃ wash removes any unreacted acetic acid, while the brine wash helps to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-.
Protocol B: Synthesis using Acetic Anhydride
This protocol is often faster and avoids the use of coupling agents, making it cost-effective for larger-scale synthesis.
Table 2: Reagents and Materials for Protocol B
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Amount Used | Role |
| 2-Amino-1-cyclohexylethanol | 143.23 | 10 | 1.43 g | Nucleophile (Amine) |
| Acetic Anhydride | 102.09 | 12 | 1.22 g (1.13 mL) | Acylating Agent |
| Triethylamine (Et₃N) or Pyridine | 101.19 | 15 | 1.52 g (2.09 mL) | Base |
| Dichloromethane (DCM) | - | - | 50 mL | Solvent |
| 1 M HCl (aq) | - | - | 25 mL | Aqueous Wash |
| Saturated aq. NaHCO₃ | - | - | 25 mL | Aqueous Wash |
| Brine | - | - | 25 mL | Aqueous Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~2-3 g | Drying Agent |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve 2-amino-1-cyclohexylethanol (10 mmol) in 50 mL of DCM. Add triethylamine (15 mmol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Anhydride Addition: Add acetic anhydride (12 mmol) dropwise to the stirred solution.
-
Rationale: A slight excess of the anhydride ensures complete acylation. Triethylamine is added to neutralize the acetic acid byproduct formed during the reaction, preventing the protonation of the starting amine.
-
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction via TLC for the consumption of the starting amine.
-
Workup - Quenching: Cool the mixture to 0 °C and slowly add water to quench any unreacted acetic anhydride.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (aq) (25 mL), saturated aqueous NaHCO₃ (25 mL), and brine (25 mL).
-
Rationale: The HCl wash removes the triethylamine. The NaHCO₃ wash removes any remaining acetic acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization.
Product Characterization
After purification, the identity and purity of the synthesized Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- must be confirmed using standard analytical techniques.
Table 3: Expected Spectroscopic Data for Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.5-6.5 (broad s, 1H, NH ), ~3.6-3.8 (m, 1H, CH -OH), ~3.4-3.6 (m, 2H, CH₂ -N), ~3.0-3.5 (broad s, 1H, OH ), 2.05 (s, 3H, COCH₃ ), ~1.0-1.9 (m, 11H, cyclohexyl protons). |
| ¹³C NMR (CDCl₃) | δ (ppm): ~170 (C=O), ~70-75 (CH-OH), ~50-55 (CH₂-N), ~25-40 (cyclohexyl carbons), ~23 (COCH₃). |
| FT-IR (thin film) | ν (cm⁻¹): ~3300 (broad, O-H stretch), ~3280 (N-H stretch), ~2850-2950 (C-H stretches), ~1640 (strong, C=O stretch, Amide I), ~1550 (N-H bend, Amide II). |
| Mass Spec. (ESI+) | m/z: Calculated for C₁₀H₁₉NO₂: 185.14. Expected [M+H]⁺ = 186.15. |
References
- JoVE. (2023).
- Khan Academy.
- YouTube. (2013).
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism.
- ChemHelper. (2023).
- Master Organic Chemistry.
- PMC. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions.
- ResearchGate.
- BOC Sciences. (2024).
- An efficient and cost effective synthesis of acetamides c
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-
Welcome to the technical support center for the synthesis of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally similar amino alcohol derivatives. Below you will find a curated set of troubleshooting guides and frequently asked questions to enhance your reaction yields and product purity.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section provides in-depth solutions to specific problems you might encounter during the synthesis of N-(1-cyclohexyl-2-hydroxyethyl)acetamide.
Issue 1: Consistently Low Yield of the Desired N-Acylated Product
Question: My reaction to synthesize N-(1-cyclohexyl-2-hydroxyethyl)acetamide is resulting in a low yield. What are the primary factors I should investigate?
Answer: Low yields in the acylation of amino alcohols are a frequent challenge. The root cause often lies in one of several areas: inefficient activation of the carboxylic acid, side reactions, or suboptimal reaction conditions.
-
Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid (like acetic acid) and an amine is generally unfavorable without an activating agent.[1][2] If you are using a coupling reagent (e.g., DCC, HATU), ensure it is fresh and handled under anhydrous conditions, as many are moisture-sensitive.[3]
-
Suboptimal Reagent Choice: For the acetylation of (1-amino-2-hydroxyethyl)cyclohexane, acetic anhydride is a common and cost-effective acetylating agent. However, its reactivity can sometimes be difficult to control. Acyl chlorides are more reactive but may lead to more side products if conditions are not carefully managed.
-
Steric Hindrance: The cyclohexyl group introduces some steric bulk, which can impede the approach of the acetylating agent to the amino group.[3][4] This can slow down the reaction rate and may require longer reaction times or slightly elevated temperatures to overcome.
-
Presence of Moisture: Water in the reaction can hydrolyze your acetylating agent or any activated intermediates, reducing the amount available to react with your amine and thus lowering the yield.[3] Ensure all glassware is oven-dried and use anhydrous solvents.
Experimental Protocol for Yield Optimization:
-
Reagent & Solvent Preparation:
-
Dry your solvent (e.g., dichloromethane, THF) over molecular sieves.
-
If using a coupling reagent, purchase a new bottle or test the activity of your current stock.
-
Ensure your starting amino alcohol is dry and pure.
-
-
Reaction Setup (Using Acetic Anhydride):
-
Dissolve 1 equivalent of (1-amino-2-hydroxyethyl)cyclohexane in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the acid byproduct.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.05 to 1.2 equivalents of acetic anhydride dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
-
Workup & Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and base.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Issue 2: Formation of O-Acylated Byproduct
Question: My final product is contaminated with a significant amount of the O-acetylated isomer. How can I improve the N-selectivity of the acylation?
Answer: The presence of both a primary amine and a primary alcohol in your starting material, (1-amino-2-hydroxyethyl)cyclohexane, creates a classic chemoselectivity challenge. The nitrogen of the amine is generally more nucleophilic than the oxygen of the alcohol, favoring N-acylation. However, under certain conditions, competitive O-acylation can occur, leading to the formation of an ester byproduct.[5][6][7]
-
Excess Acetylating Agent: Using a large excess of a highly reactive acetylating agent (like acetyl chloride or acetic anhydride) can lead to the acylation of both the amine and the alcohol.[7][8]
-
Reaction Temperature: Higher temperatures can sometimes favor the less kinetically favorable O-acylation.
-
Basic Conditions: In the presence of a strong base, the alcohol can be deprotonated to form a more nucleophilic alkoxide, which can then compete more effectively with the amine for the acetylating agent.
-
Acidic Conditions for O-Acylation: Conversely, under strongly acidic conditions, the amine is protonated and becomes non-nucleophilic, which can be exploited to selectively achieve O-acylation if that were the desired outcome.[9]
Strategies to Enhance N-Selectivity:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acetylating agent. Avoid using large excesses.[8]
-
Low-Temperature Reaction: Perform the reaction at a reduced temperature (e.g., starting at 0 °C) to favor the more kinetically controlled N-acylation.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) rather than a smaller, more reactive base.
-
pH Control: Maintaining a neutral to slightly basic pH is crucial. The amine needs to be in its free base form to be nucleophilic.
Frequently Asked Questions (FAQs)
Q1: Which acetylating agent is best for this synthesis?
A1: The choice of acetylating agent depends on a balance of reactivity, cost, and ease of handling.
| Acetylating Agent | Pros | Cons |
| Acetic Anhydride | Inexpensive, readily available. | Moderately reactive; may require a base. |
| Acetyl Chloride | Highly reactive, often gives high yields. | Corrosive, moisture-sensitive, produces HCl. |
| Acetic Acid + Coupling Reagent (e.g., DCC, EDC) | Mild conditions, good for sensitive substrates. | More expensive, byproducts can be difficult to remove.[2] |
For general purposes, acetic anhydride with a base like triethylamine is a good starting point.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method.
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of a polar and a non-polar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol. The optimal ratio will need to be determined experimentally.
-
Visualization: The starting amino alcohol and the product amide can be visualized using a potassium permanganate stain or by charring after dipping in a ceric ammonium molybdate solution. The starting material should have a lower Rf value than the product due to the polar amine group.
Q3: My product is difficult to purify by column chromatography. Are there alternative methods?
A3: N-(1-cyclohexyl-2-hydroxyethyl)acetamide is a relatively polar molecule, which can sometimes lead to tailing on silica gel columns.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is an excellent alternative.[10][11] Solvents to try include ethyl acetate/hexanes, acetone, or isopropanol.
-
Acid-Base Extraction: You can potentially use an acid-base extraction to remove unreacted starting amine. Dissolve the crude mixture in an organic solvent and wash with dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, while your amide product should remain in the organic layer. Be cautious, as some amide may also be lost if it has significant water solubility.
Visualizing the Troubleshooting Workflow
Below is a decision-making workflow for troubleshooting low yield in the synthesis of N-(1-cyclohexyl-2-hydroxyethyl)acetamide.
Caption: A decision tree for troubleshooting low yield.
References
-
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Research News. [Link]
-
Gao, H., et al. (2023). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Chemical Science. [Link]
-
Kupryushkin, M. S., et al. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega. [Link]
-
Muthyala, M. K., et al. (2015). Optimization of reaction conditions for amide bond formation. ResearchGate. [Link]
-
Pediaa. (2020). Difference Between O Acylation and N Acylation. [Link]
-
Sahoo, B., et al. (2021). N‐ and O‐acylation of various amines and benzyl alcohols. ResearchGate. [Link]
-
European Patent Office. (1995). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. EP 0633875 B1. [Link]
- Google Patents. (1997).
-
Organic Syntheses. (1923). ACETAMIDE. [Link]
- Google Patents. (1993).
-
Narender, P., et al. (2019). An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride. Indian Journal of Chemistry, Section B. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]
-
Madsen, R., et al. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society. [Link]
-
Bertelsen, M., & Jørgensen, K. A. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. [Link]
-
Wassenaar, J., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. [Link]
-
Wassenaar, J., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]
-
Milstein, D., et al. (2005). Direct Synthesis of Amides from Alcohols and Amines with Liberation of H2. Science. [Link]
- Google Patents. (2015). WO2015026538A1 - Process for preparing n-acyl amino acid salts.
-
Yang, H., et al. (2012). acetamide cis-trans epimerization. Comptes Rendus Chimie. [Link]
-
Liu, Z., & Soucek, M. D. (2016). Amidation of triglycerides by amino alcohols and their impact on plant oil-derived polymers. Polymer Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-cyclohexylacetamide. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. differencebetween.com [differencebetween.com]
- 6. researchgate.net [researchgate.net]
- 7. US5631356A - Selective N-acylation of amino alcohols - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Technical Support Center: Purification of N-(1-cyclohexyl-2-hydroxyethyl)acetamide
Introduction
This guide addresses the purification of N-(1-cyclohexyl-2-hydroxyethyl)acetamide , a critical intermediate often encountered in the synthesis of piperazine-based antipsychotics (e.g., Cariprazine analogs).[1]
The molecule presents a specific purification paradox:
-
The Lipophilic Domain: The cyclohexyl ring drives high solubility in non-polar organic solvents but promotes "oiling out" during crystallization.[1]
-
The Polar Domain: The hydroxyl and amide moieties create strong hydrogen bonding networks, often trapping polar impurities like salts or unreacted amines.
This guide moves beyond standard protocols to address the specific physicochemical behavior of this hydroxy-amide scaffold.
Module 1: Diagnosis & Characterization
User Question: My crude product is a viscous yellow oil, but it should be a white solid. How do I identify the dominant impurity preventing crystallization?
Technical Insight: The most persistent impurity in the synthesis of hydroxy-amides (via acetylation of amino-alcohols) is the O-acetylated ester byproduct . If you used acetic anhydride or acetyl chloride, you likely formed the N,O-diacetyl species or the O-acetyl ester alongside your product.
Diagnostic Workflow:
-
TLC Analysis: Run Silica TLC in 9:1 DCM:MeOH .
-
H-NMR Check: Look for a singlet methyl peak around 2.0–2.1 ppm .[1]
Decision Logic Diagram
Figure 1: Diagnostic decision tree for identifying impurity classes based on TLC behavior.
Module 2: Chemical Decontamination (The "Fix")
User Question: I have confirmed the presence of the O-acetyl ester impurity. How do I remove it without hydrolyzing my amide product?
Technical Insight:
You do not need to discard the batch. You can exploit the chemoselectivity of hydrolysis.[2] Amides are significantly more stable to basic hydrolysis than esters due to the lower electrophilicity of the amide carbonyl and the poor leaving group ability of the amine anion (
Protocol: Selective Saponification Goal: Convert O-acetyl impurity back to the desired hydroxy-amide product.[1]
-
Dissolution: Dissolve crude oil in Methanol (5 mL/g) .
-
Base Addition: Add 1.5 equivalents of Potassium Carbonate (
) dissolved in a minimum amount of water.[1]-
Note: Avoid NaOH if possible; Carbonate is milder and prevents amide cleavage.[1]
-
-
Reaction: Stir at Room Temperature for 1–2 hours. Monitor by TLC until the high-Rf ester spot disappears.[1]
-
Workup:
Module 3: Removing Unreacted Amine
User Question: My product has a "fishy" smell and shows a baseline streak on TLC. How do I clean this?
Technical Insight: The starting material (1-cyclohexyl-2-hydroxy-ethylamine) is a basic amine.[1] The product is a neutral amide.[1] This allows for purification via Acid-Base Extraction .[1]
Protocol: The "Acid Wash"
-
Dissolve the crude material in Ethyl Acetate or Dichloromethane .[1]
-
Wash the organic layer twice with 1M HCl (aq) .[1]
-
Wash the organic layer once with Saturated
(to neutralize trace acid).[1] -
Dry over
and concentrate.
Module 4: Recrystallization Strategy (Solving "Oiling Out")
User Question: I am trying to recrystallize from hot hexane/ethyl acetate, but the product separates as a separate liquid phase (oiling out) instead of crystals. What is wrong?
Technical Insight: "Oiling out" occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture. The cyclohexyl group makes your compound "greasy" (lipophilic), while the hydroxyl group demands polar interactions.
-
The Error: Using too much non-polar solvent (Hexane) forces the compound out of solution too fast as a liquid.
-
The Fix: You need a solvent system that maintains solubility at the boiling point but drastically reduces it upon cooling, without inducing phase separation.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Mechanism | Best For |
|---|---|---|---|
| Toluene | 100% | High boiling point allows full dissolution; moderate polarity matches the amide.[1] | First Choice |
| IPA / Water | 9:1 | Classic "Anti-solvent" method.[1] Water forces the hydrophobic cyclohexyl group to aggregate.[1] | High Purity Polish |
| MTBE | 100% | Moderate polarity ether.[1] | Removing non-polar oils |
Step-by-Step "Seeding" Protocol:
-
Dissolve crude solid in minimal boiling Toluene .
-
Critical Step: As it cools, if droplets (oil) appear, add a tiny drop of Ethanol or Methanol to redissolve the oil, then scratch the glass side with a spatula.
-
Allow to cool to Room Temp, then
. -
Filter and wash with cold Hexane.[1]
Recrystallization Logic Diagram
Figure 2: Troubleshooting the "Oiling Out" phenomenon during recrystallization.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (General techniques on Amide Purification and Recrystallization).
-
Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed.; Wiley-Interscience, 1999 .[1] (Selectivity of ester vs. amide hydrolysis).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013 .[1]
-
PubChem Compound Summary. N-cyclohexylacetamide (Analogous Structure). National Center for Biotechnology Information.[1] [Link]
Sources
- 1. N-Cyclohexylacetamide | C8H15NO | CID 14301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.uniss.it [iris.uniss.it]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. youtube.com [youtube.com]
- 6. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. scispace.com [scispace.com]
Technical Support Center: Minimizing Side Reactions in the Acetylation of Cyclohexyl Amino Alcohols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the acetylation of cyclohexyl amino alcohols. Our focus is on providing practical, mechanistically grounded solutions to help you minimize side reactions and optimize your synthetic outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the acetylation of cyclohexyl amino alcohols, offering probable causes and actionable solutions.
Issue 1: Predominant O-Acetylation Instead of Desired N-Acetylation
Question: My primary goal is to synthesize the N-acetylated product, but I am observing significant, or even exclusive, formation of the O-acetylated isomer. What is causing this, and how can I favor N-acetylation?
Probable Causes:
-
Protonation of the Amino Group: In acidic conditions, the more basic amino group can be protonated, rendering it non-nucleophilic. This leaves the hydroxyl group as the primary site for acetylation.[1]
-
Steric Hindrance: Significant steric bulk around the amino group can hinder the approach of the acetylating agent, making the less-hindered hydroxyl group a more accessible target.
-
Reaction Conditions: Certain catalysts and solvent systems can preferentially activate the hydroxyl group or deactivate the amino group.
Solutions:
-
Utilize Basic or Neutral Conditions: The amino group is inherently more nucleophilic than the hydroxyl group under neutral or basic conditions.[2][3] Employing a non-nucleophilic base (e.g., triethylamine, pyridine, or sodium bicarbonate) will scavenge the acidic byproduct of the reaction (like HCl from acetyl chloride or acetic acid from acetic anhydride) and keep the amino group deprotonated and highly reactive.[3][4]
-
Choice of Acetylating Agent: Acetic anhydride is a common and effective acetylating agent.[5] Acetyl chloride is more reactive but generates HCl, necessitating the use of a base.[5][6] The choice can be tailored to the specific substrate and desired reactivity.
-
Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices as they solubilize the reactants without interfering with the reaction.[6]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity. The more nucleophilic amine will react faster, and lower temperatures can help minimize less selective side reactions.
Experimental Protocol for Selective N-Acetylation:
-
Dissolve the cyclohexyl amino alcohol (1 equivalent) in dichloromethane (DCM).
-
Add a suitable base, such as triethylamine (1.1 to 1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.05 to 1.2 equivalents) dropwise to the stirred solution.[6]
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Issue 2: Formation of Di-acetylated Product
Question: I am observing the formation of a significant amount of the N,O-di-acetylated product, which is difficult to separate from my desired mono-acetylated compound. How can I prevent this?
Probable Causes:
-
Excess Acetylating Agent: Using a large excess of the acetylating agent is the most common reason for di-acetylation.[6]
-
Prolonged Reaction Time or Elevated Temperature: Allowing the reaction to proceed for too long or at a higher temperature after the initial N-acetylation can provide the energy and time for the less reactive hydroxyl group to also undergo acetylation.[6]
-
Highly Reactive Acetylating Agent/Catalyst System: A very reactive acetylating agent or a highly active catalyst can drive the reaction to completion, acetylating both functional groups.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the acetylating agent. Use a slight excess, typically between 1.05 and 1.2 equivalents, to ensure the complete consumption of the starting material without promoting di-acetylation.[6]
-
Slow Addition: Add the acetylating agent slowly and dropwise to the reaction mixture. This maintains a low concentration of the acetylating agent at any given time, favoring the more rapid reaction with the amino group.[6]
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-acetylated product.
-
Lower Temperature: Performing the reaction at a reduced temperature (e.g., 0 °C or even -20 °C) can significantly improve selectivity for mono-N-acetylation.
Issue 3: Low or No Product Yield
Question: My acetylation reaction is resulting in a low yield or no desired product at all. What are the potential reasons, and how can I improve the outcome?
Probable Causes:
-
Inadequate Reactivity: The chosen acetylating agent may not be reactive enough under the applied conditions.[6]
-
Presence of Moisture: Acetylating agents like acetyl chloride and acetic anhydride are sensitive to moisture and can be hydrolyzed, reducing their effective concentration.[6]
-
Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be significantly reduced.[6]
-
Incorrect Stoichiometry or Reagent Quality: Inaccurate measurement of reagents or using degraded reagents can lead to poor results.
Solutions:
-
Increase Reactivity: If using a less reactive agent like acetic acid, consider switching to acetic anhydride or acetyl chloride.[7] The use of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can also significantly accelerate the reaction, although it may reduce selectivity.
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Optimize Solvent: Choose a solvent that effectively dissolves both the cyclohexyl amino alcohol and the acetylating agent.[6] If solubility is an issue, consider a co-solvent system or a different solvent altogether.
-
Verify Reagents: Use fresh, high-quality reagents and accurately measure the amounts.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the acetylation of cyclohexyl amino alcohols.
Q1: How can I achieve selective O-acetylation of a cyclohexyl amino alcohol?
To achieve selective O-acetylation, the more nucleophilic amino group must be deactivated. This is typically done by protonating the amine under acidic conditions.[1] By running the reaction in a strong acid like trifluoroacetic acid (TFA) or in the presence of an acid catalyst like perchloric acid, the amino group will exist as its non-nucleophilic ammonium salt, allowing the hydroxyl group to be acetylated.[1]
Experimental Protocol for Selective O-Acetylation:
-
Dissolve the cyclohexyl amino alcohol in a suitable acidic medium, such as a mixture of acetic acid and acetic anhydride with a catalytic amount of a strong acid like sulfuric acid or perchloric acid.[1]
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the O-acetylated product and purify as necessary.
Q2: Are there any protecting group strategies I can use to avoid side reactions?
Yes, using protecting groups is a very effective strategy.
-
For selective O-acetylation: Protect the amino group first. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group, which is stable under the basic or neutral conditions used for O-acetylation.[3][8] After O-acetylation, the Boc group can be easily removed under acidic conditions.
-
For selective N-acetylation: While often not necessary due to the higher nucleophilicity of the amine, you could protect the hydroxyl group, for instance, as a silyl ether (e.g., TBDMS).[8] After N-acetylation, the silyl ether can be removed with a fluoride source like TBAF.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the products?
-
Thin Layer Chromatography (TLC): An excellent, quick method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product(s).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the separation of starting material, mono-acetylated products (N- and O-isomers), and the di-acetylated product, while also confirming their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the final product's identity and purity. The chemical shifts of protons and carbons adjacent to the nitrogen and oxygen atoms will change significantly upon acetylation, allowing for unambiguous identification of the site of acetylation.
-
Infrared (IR) Spectroscopy: Useful for identifying the functional groups present. The formation of an amide (N-acetylation) or an ester (O-acetylation) will result in the appearance of characteristic carbonyl (C=O) stretching frequencies.
Q4: Can enzymatic methods be used for selective acetylation?
Yes, enzymatic catalysis can offer very high selectivity. For instance, certain lipases can be used to selectively acylate alcohols in the presence of amines, a reaction that is often difficult to achieve with traditional chemical catalysts.[2] While perhaps less common in a standard organic synthesis lab, this approach is a powerful tool, particularly in the synthesis of complex molecules where high chemoselectivity is crucial.
III. Visualization of Competitive Acetylation Pathways
The following diagram illustrates the competing reaction pathways in the acetylation of a cyclohexyl amino alcohol, leading to N-acetylated, O-acetylated, and di-acetylated products.
Sources
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: Addressing Thermal Degradation of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-
Welcome to the technical support resource for Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate issues related to the thermal degradation of this compound. As Senior Application Scientists, we have structured this center to provide not just protocols, but the underlying rationale to empower your experimental decisions.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability and handling of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-.
Q1: What is Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, and why is its thermal stability a concern?
Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- is an N-substituted acetamide. Its structure, featuring an amide bond and a hydroxyl group, makes it a valuable intermediate in pharmaceutical synthesis. However, the amide linkage is susceptible to cleavage, particularly under thermal stress, a process known as hydrolysis.[1][2][3] Understanding its thermal stability is critical because degradation can lead to the formation of impurities, loss of product yield, and potentially altered biological activity or toxicity, which are major concerns during drug development, manufacturing, and storage.[3][4]
Q2: What are the primary chemical pathways for thermal degradation of this compound?
The most probable degradation pathway initiated by heat, especially in the presence of water (even trace amounts), is hydrolysis of the amide bond. This reaction cleaves the molecule into acetic acid and (1-amino-2-hydroxyethyl)cyclohexane. The rate of this hydrolysis is significantly influenced by pH and can be catalyzed by acidic or basic conditions.[1][5] Other potential pathways, though often less prevalent without specific catalysts, include oxidation, particularly at the hydroxyl group or the tertiary carbon adjacent to the nitrogen.
Q3: What are the common analytical signs that my compound is degrading?
You may observe several indicators of degradation:
-
Physical Changes: Discoloration of the sample (e.g., yellowing), changes in solubility, or the appearance of precipitates.
-
Chromatographic Changes: When analyzing by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), degradation is typically indicated by:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, usually at different retention times.
-
Changes in the peak shape of the parent compound.
-
-
Spectroscopic Changes: Mass spectrometry (MS) will show new ions corresponding to the molecular weights of the degradation products.
Troubleshooting Guide: From Problem to Solution
This section provides structured guidance for specific issues encountered during experimentation.
Issue 1: I see a new, unexpected peak in my HPLC/LC-MS analysis after heating my sample.
This is a classic sign of thermal degradation. The key is to systematically identify the cause and understand the degradation product.
Causality: Heat provides the activation energy for chemical reactions like hydrolysis. Even in seemingly dry organic solvents, trace water can be sufficient to initiate the degradation of susceptible functional groups like amides.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected chromatographic peak.
Recommended Action: Perform a Forced Degradation Study
Forced degradation (or stress testing) is a systematic way to generate degradation products and identify potential stability issues.[2][4][6] This study will help you predict the degradation pathway and develop an analytical method that can resolve the parent compound from its degradants.
| Stress Condition | Typical Parameters | Rationale |
| Thermal (Neutral) | Aqueous solution or suspension at 70°C.[2] | To assess the direct impact of heat on the molecule, primarily inducing hydrolysis. |
| Acidic Hydrolysis | 0.1 M HCl at 40-80°C.[3] | To evaluate susceptibility to acid-catalyzed hydrolysis. |
| Basic Hydrolysis | 0.1 M NaOH at 40-80°C.[2] | To evaluate susceptibility to base-catalyzed hydrolysis, which is often faster for amides.[5] |
| Oxidative | 3% H₂O₂ at room temperature. | To assess vulnerability to oxidation. |
| Photolytic | Exposure to UV/Vis light (ICH Q1B). | To determine light sensitivity (photodegradation). |
See Protocol 1 for a detailed methodology.
Issue 2: How can I minimize degradation during a heated reaction or during storage?
Proactive mitigation is crucial for maintaining the integrity of your compound.
Causality: The rate of chemical reactions, including degradation, is strongly dependent on environmental factors. Controlling these factors can significantly slow down unwanted side reactions.[5][7]
Mitigation Strategies:
-
Strict Temperature Control:
-
Rationale: Degradation rates increase with temperature.[7] Localized hot spots, for instance on the surface of a heating mantle, can be particularly damaging.
-
Action: Use a well-controlled oil bath or heating block. For long-term storage, keep the compound in a cool, dark place as specified by stability data.
-
-
pH Management:
-
Rationale: Amide hydrolysis is catalyzed by both acid and base.[5] The stability of your compound is likely optimal within a specific pH range.
-
Action: If working in a solution, use a buffering agent to maintain a neutral or optimized pH. When developing a formulation, screen different pH values to find the point of maximum stability.
-
-
Atmosphere Control:
-
Rationale: While hydrolysis is often primary, oxidative degradation can occur.
-
Action: For sensitive reactions or long-term storage, consider using an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.
-
-
Excipient and Solvent Selection:
-
Rationale: Incompatibilities between the active compound and other components in a formulation can accelerate degradation.[5] Solvents should be anhydrous where possible if hydrolysis is the main concern.
-
Action: Conduct compatibility studies with planned excipients. Use high-purity, dry solvents for reactions.
-
Key Experimental Protocols
This section provides actionable, step-by-step methodologies for core analytical procedures.
Protocol 1: Conducting a Forced Thermal Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradants and validate the specificity of an analytical method.[3]
Objective: To generate a sample with approximately 10-20% degradation to ensure that the primary degradation products are formed and can be detected.[4]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Prepare three test samples from the stock solution:
-
Sample A (Acidic): Dilute with 0.1 M HCl.
-
Sample B (Basic): Dilute with 0.1 M NaOH.
-
Sample C (Neutral): Dilute with water.
-
-
Prepare a Control Sample by diluting the stock solution with the mobile phase and storing it at 4°C.
-
-
Stress Application:
-
Place Samples A, B, and C in a controlled temperature water bath or oven set to 70°C.
-
Collect aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the acidic and basic aliquots to stop the reaction before analysis.
-
Cool all stressed samples to room temperature.
-
-
Analysis:
-
Analyze the Control Sample and all stressed samples by a suitable stability-indicating HPLC-UV method. Liquid chromatography-mass spectrometry is also highly recommended for identifying the masses of any new peaks.[8][9]
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation and observe the formation of new peaks.
-
Expected Primary Degradation Pathway (Hydrolysis):
Caption: Primary thermal degradation pathway via hydrolysis.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products, impurities, and other formulation components.
Methodology:
-
Column Selection: Start with a versatile, high-performance column, such as a C18 column (e.g., 250mm x 4.6mm, 5µm particle size).[10]
-
Mobile Phase Selection:
-
Begin with a gradient elution method to effectively resolve peaks with different polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water (for good peak shape and MS compatibility).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Example: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Detection:
-
Method Validation:
-
Inject the stressed samples generated in Protocol 1.
-
The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation peaks (resolution > 1.5) and there is no co-elution, as confirmed by peak purity analysis.
-
References
-
How to test the stability of amide bond using an enzymatic assay? ResearchGate. Available at: [Link]
-
Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]
-
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. Available at: [Link]
-
Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. ACS Omega. Available at: [Link]
-
Advancing Amine Degradation Analysis. International CCS Knowledge Centre. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Results of forced degradation studies. ResearchGate. Available at: [Link]
-
Synthesis and analysis of amides. Chemistry Education. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. LinkedIn. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. Available at: [Link]
-
Amine Thermal Degradation. Bryan Research & Engineering, LLC. Available at: [Link]
-
Scheme 2 Possible mechanism for the formation of N-substituted... ResearchGate. Available at: [Link]
-
An Overview of Degradation Strategies for Amitriptyline. PMC. Available at: [Link]
Sources
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. ajpsonline.com [ajpsonline.com]
- 3. onyxipca.com [onyxipca.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Amine Thermal Degradation [bre.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 10. researchgate.net [researchgate.net]
Common contaminants in commercial Acetamide,N-(1-cyclohexyl-2-hydroxyethyl)- batches
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding common contaminants in commercial batches of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deeper understanding of the underlying chemistry to empower you in your experimental work.
Introduction: The Critical Role of Purity
Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, is a valuable building block in pharmaceutical and chemical research. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, leading to issues such as altered biological activity, inconsistent results, and difficulties in product purification. This guide will focus on the most common process-related impurities and provide actionable strategies for their identification and mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- typically involves the N-acylation of 2-amino-1-cyclohexylethanol. The presence of a hydroxyl group in the starting material introduces the potential for side reactions, leading to the formation of key impurities.
Q1: My reaction is showing unexpected side products upon analysis. What are the most likely contaminants in my batch of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-?
A1: The most probable contaminants are byproducts of the acylation reaction.
During the synthesis, the nucleophilic amino group of 2-amino-1-cyclohexylethanol is intended to react with an acetylating agent. However, the hydroxyl group can also be acylated, leading to two primary impurities:
-
O-acetylated Impurity: Acetamide, N-(1-cyclohexyl-2-acetyloxyethyl)-
-
Di-acetylated Impurity: N,O-diacetyl-(1-cyclohexyl-2-hydroxyethyl)amine
The presence of these impurities is a direct consequence of the dual reactivity of the starting amino alcohol.[1]
Q2: I am observing variable biological activity with different batches of the compound. Could impurities be the cause?
A2: Yes, O-acylation can significantly alter the biological and physical properties of the molecule.
The hydroxyl group in the parent compound may be crucial for its intended biological activity, potentially through hydrogen bonding interactions with a target receptor. The presence of an O-acetyl group can:
-
Block Key Interactions: The acetyl group can sterically hinder the molecule from binding to its target.
-
Alter Solubility: Changes in polarity due to the ester group can affect the compound's solubility and bioavailability in your experimental system.
-
Introduce Instability: The ester linkage in the O-acetylated impurity can be susceptible to hydrolysis, leading to inconsistent results over time.
Q3: How can I confirm the presence of these O-acetylated impurities in my sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification.
Troubleshooting Workflow for Impurity Identification:
Caption: Workflow for identifying contaminants.
Detailed Analytical Procedures:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the more polar desired product from the less polar O-acetylated and di-acetylated impurities.[2][3]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show distinct molecular ion peaks for the parent compound and its acetylated derivatives, allowing for confirmation of their presence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for a characteristic singlet around 2.1 ppm corresponding to the methyl protons of the O-acetyl group, in addition to the N-acetyl signal. The proton on the carbon bearing the hydroxyl group will also show a downfield shift upon acetylation.
-
¹³C NMR: The carbonyl carbon of the O-acetyl group will have a distinct chemical shift compared to the N-acetyl carbonyl.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show a characteristic ester carbonyl (C=O) stretch (around 1735 cm⁻¹) for the O-acetylated impurity, in addition to the amide carbonyl stretch (around 1650 cm⁻¹) of the desired product.
Q4: My purification attempts are not yielding a product of sufficient purity. What strategies can I employ to remove these contaminants?
A4: Optimizing your purification strategy is key. Consider the following:
-
Column Chromatography: A carefully optimized silica gel column chromatography with a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can effectively separate the components based on their polarity differences.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities, provided there is a significant difference in solubility.
-
Selective Hydrolysis: In some cases, a mild basic hydrolysis can be employed to selectively cleave the O-acetyl ester bond, converting the impurity back to the desired product, which can then be re-purified. This approach should be used with caution to avoid hydrolysis of the amide bond.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for the separation of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- and its potential O-acetylated impurity.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Expected Elution Order: The desired, more polar N-acetylated product will elute earlier, followed by the less polar O-acetylated and di-acetylated impurities.
Protocol 2: Selective N-Acylation to Minimize Impurity Formation
To minimize the formation of O-acetylated byproducts during synthesis, consider the following strategies for selective N-acylation of the starting material, 2-amino-1-cyclohexylethanol:
-
Use of a Milder Acetylating Agent: Acetic anhydride is a common and reactive acetylating agent. Using a less reactive agent may improve selectivity.
-
Control of Reaction Temperature: Lowering the reaction temperature can favor the more nucleophilic amine's attack over the less nucleophilic alcohol.
-
pH Control: Maintaining a slightly acidic pH can protonate the amino group, reducing its nucleophilicity and potentially allowing for selective O-acylation if that is the desired outcome. Conversely, basic conditions will favor N-acylation.[4]
Illustrative Reaction Scheme:
Caption: Synthetic pathways leading to product and impurities.
References
-
Brainly. (2023, September 12). What is the difference between O-acylation and N-acylation? Retrieved from [Link]
-
Undheim, K., & Benneche, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 544–565. [Link]
-
Lakna. (2020, November 2). Difference Between O Acylation and N Acylation. Pediaa.Com. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Cyclohexylacetamide. PubChem. Retrieved from [Link]
-
Ludoweig, J., & Dorfman, A. (1960). A micromethod for the determination of N- and O-acetyl groups. Biochimica et Biophysica Acta, 38, 212–218. [Link]
- Ong, D. E., & Brady, R. N. (1993). Selective n-acylation of amino alcohols.
-
ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-cyclohexyl-. NIST WebBook. Retrieved from [Link]
-
Guranda, D. T., Shapovalova, I. V., & Shvedas, V. K. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae, 17(4), 103-111. [Link]
-
Raja, R., & Kumar, P. (2004). Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry - Section B, 43(4), 888-892. [Link]
-
Iannotti, F. A., & Di Marzo, V. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4381. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Cyclohexyl-N-ethylacetamide. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acyl-β-amino alcohols and β-sec-amino alcohols showing high biological activity. Retrieved from [Link]
-
Connor, M., & Vaughan, C. W. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 788398. [Link]
-
Sousek, J., Tuma, P., & Samcova, E. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4589. [Link]
-
European Patent Office. (n.d.). EP0633875B1 - Selective n-acylation of amino alcohols. Retrieved from [Link]
- Zysman, A., et al. (1995). Selective n-acylation of amino alcohols.
-
Khanum, G., et al. (2021). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khanum-Ullah/9e41b25531d054174378772a1e8a9f622e03a11b]([Link]
-
SIELC Technologies. (2018, May 16). Acetamide, N-cyclohexyl-. Retrieved from [Link]
-
Undheim, K., & Benneche, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 544–565. [Link]
-
Kumirska, J., Czerwicka, M., Kaczyński, Z., Bychowska, A., Brzozowski, K., Łojkowska, E., & Stepnowski, P. (2010). Application of spectroscopic methods for structural analysis of chitin and chitosan. Marine drugs, 8(5), 1567–1636. [Link]
-
LibreTexts. (2021, January 19). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]
-
Bhagchandani, P., & Garg, S. (1990). Synthesis and Infrared studies on N-(Cyclohexyl)-2-Mercaptoacetamides. Asian Journal of Chemistry, 2(4), 481-483. [Link]
-
Lieberman, M., & Peet, A. (2022, August 7). Synthesis and Degradation of Amino Acids. Basicmedical Key. [Link]
-
Sokol, H. A. (1978). DETECTION OF N-ACETYLGLYCINE, N-ACETYLGLYCYL-GLYCINE, AND N-ACETYLGLYCYLGLYCYLGLYCINE BY PAPER CHROMATOGRAPHY. eScholarship. [Link]
-
Khan, I., et al. (2016). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 23(05), 515-520. [Link]
-
LibreTexts. (2021, July 31). 25.4: Analysis of Amino Acids. Chemistry LibreTexts. [Link]
-
Zhou, L., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 484-494. [Link]
-
ChemSrc. (n.d.). Acetamide, N-(2-hydroxycyclohexyl)-. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-cyclohexyl-. NIST WebBook. Retrieved from [Link]
-
Bower, J. F., & Williams, J. M. J. (2016). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition, 55(43), 13534–13538. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]
-
Kim, H., et al. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. Tetrahedron Letters, 58(34), 3354-3357. [Link]
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Validation & Comparative
Comparative Guide: Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- vs. Amino Alcohol Derivatives
Executive Summary & Compound Identity
Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- (CAS: 855878-60-3) is a specialized amino alcohol derivative serving as a critical chiral building block in medicinal chemistry. Structurally, it represents the N-acetylated form of cyclohexylglycinol .
This compound is frequently utilized to introduce a bulky, lipophilic, non-aromatic motif into drug scaffolds. It serves as a saturated bioisostere to phenylglycinol derivatives, offering distinct physicochemical advantages—specifically in metabolic stability and steric volume—while eliminating
Structural Definition
-
IUPAC Name: N-(1-cyclohexyl-2-hydroxyethyl)acetamide
-
Common Name: N-Acetyl-cyclohexylglycinol
-
Core Scaffold:
-Amino Alcohol -
Key Feature: Cyclohexyl group directly attached to the chiral center (
-position).
Comparative Analysis: The "Steric-Electronic" Triad
To objectively evaluate performance, we compare the target compound against its two most common functional alternatives: the aromatic Phenylglycinol derivative and the aliphatic Valinol derivative .
Table 1: Physicochemical & Structural Comparison
| Feature | Target Compound | Alternative A (Aromatic) | Alternative B (Aliphatic) |
| Name | N-(1-cyclohexyl-2-hydroxyethyl)acetamide | N-(1-phenyl-2-hydroxyethyl)acetamide | N-(1-isopropyl-2-hydroxyethyl)acetamide |
| Parent Amino Acid | Cyclohexylglycine | Phenylglycine | Valine |
| Steric Bulk | High (3D Volume) Cyclohexyl ring adopts a chair conformation, occupying significant 3D space.[1] | Medium (Planar) Phenyl ring is flat; occupies less volume perpendicular to the ring plane. | Low Isopropyl group is compact and flexible. |
| Electronic Nature | Aliphatic / Saturated No | Aromatic Rich in | Aliphatic Electron donating (Inductive effect). |
| Lipophilicity (Est. LogP) | High (~1.2 - 1.5) "Greasier" due to saturation. | Medium (~0.8 - 1.1) Polarizability of the aromatic ring lowers LogP slightly relative to cyclohexyl. | Low (~0.2 - 0.5) Less carbon content. |
| Solubility (Water) | Low | Moderate | High |
| Metabolic Stability | High Resistant to aromatic oxidation; primary risk is distal hydroxylation. | Moderate Susceptible to CYP450-mediated aromatic hydroxylation. | High Generally stable, though alkyl oxidation is possible. |
Expert Insight: When to Choose Which?
-
Choose the Cyclohexyl Derivative (Target) when you need to fill a large hydrophobic pocket (e.g., S1/S2 pockets of proteases) without incurring the metabolic liability of an electron-rich aromatic ring. It is ideal for disrupting planar stacking if "escape from flatland" is a design goal.
-
Choose the Phenyl Derivative if the binding pocket requires
-stacking interactions (e.g., with Tyrosine or Phenylalanine residues in the active site). -
Choose the Valinol Derivative to reduce molecular weight and steric clashes in restricted pockets.
Mechanistic Applications & Signaling
In drug development, this scaffold is often employed in the transition state mimicry of peptide bond hydrolysis. The hydroxyl group acts as a transition state mimic (often for the tetrahedral intermediate), while the N-acetyl group provides hydrogen bond acceptor/donor capability.
Diagram 1: Protease Inhibition Logic & Scaffold Utility
This diagram illustrates how the target compound functions as a "Warhead Precursor" or "Transition State Mimic" in inhibitor design.
Caption: Mechanistic role of the cyclohexyl-amino alcohol scaffold in protease inhibition, highlighting the dual role of the cyclohexyl group (hydrophobic filling) and the hydroxyl group (transition state mimicry).[1]
Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis and validation of the target compound. These protocols are designed to be self-validating through intermediate checkpoints.
Protocol A: Synthesis via Reduction-Acetylation
Objective: Synthesize N-(1-cyclohexyl-2-hydroxyethyl)acetamide from Cyclohexylglycine.
Reagents:
-
Cyclohexylglycine (Starting Material)
-
LiAlH₄ (Lithium Aluminum Hydride) or Borane-THF
-
Acetic Anhydride (
) -
Triethylamine (
) -
THF (Anhydrous), DCM (Dichloromethane)
Workflow:
-
Reduction (Amino Acid
Amino Alcohol):-
Suspend Cyclohexylglycine (1.0 eq) in anhydrous THF under
. -
Critical Step: Add LiAlH₄ (2.5 eq) portion-wise at 0°C. (Exothermic!).
-
Reflux for 4–6 hours. Monitor via TLC (ninhydrin stain; product will be more polar than starting material but less polar than the zwitterion).
-
Quench: Fieser workup (
mL , mL 15% NaOH, mL ). Filter precipitate. -
Concentrate filtrate to yield 2-amino-2-cyclohexylethanol .
-
-
Acetylation (Amino Alcohol
Target Amide):-
Dissolve the crude amino alcohol in DCM.
-
Add
(1.2 eq) and cool to 0°C. -
Add Acetic Anhydride (1.1 eq) dropwise.
-
Stir at RT for 2 hours.
-
Validation: Check TLC. The free amine spot (ninhydrin active) should disappear; a new amide spot (UV active if derivatized, or iodine stain) appears.
-
-
Purification:
-
Wash organic layer with 1N HCl (removes unreacted amine), then Sat.
, then Brine. -
Dry over
and concentrate. -
Recrystallize from EtOAc/Hexanes if solid, or column chromatography (MeOH/DCM) if oil.
-
Diagram 2: Synthetic Workflow & Checkpoints
Caption: Step-by-step synthetic pathway with critical TLC checkpoints (Ninhydrin status) to ensure reaction completion.
Characterization & Data Interpretation
When validating the synthesized product, compare your data against these expected parameters.
Table 2: Expected Analytical Data
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (CDCl3) | Acetyl methyl group (-COCH3) . Distinct singlet. | |
| 1H NMR (CDCl3) | Hydroxymethyl group (-CH2OH) . Diastereotopic protons. | |
| 1H NMR (CDCl3) | Methine proton (-CH-N) . Shifted downfield by Nitrogen. | |
| 1H NMR (CDCl3) | Cyclohexyl ring protons . Broad multiplet characteristic of the ring. | |
| IR Spectroscopy | ~3300 cm⁻¹ (Broad) | O-H Stretch . Indicates alcohol presence.[2][3][4] |
| IR Spectroscopy | ~1650 cm⁻¹ (Strong) | Amide I Band (C=O) . Confirms acetylation.[1] |
| Mass Spec (ESI) | [M+H]+ = 186.15 | Consistent with formula |
References
-
BenchChem Technical Support Team. (2025). A Comparative Analysis of β-Amino Alcohol Derivatives in Drug Discovery. BenchChem. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14301, N-Cyclohexylacetamide. (Used for analog property correlation). PubChem.[1] Link
-
Julianto, T. S., et al. (2023).[3] The Potential Antimalarial Drug of Aryl Amino Alcohol Derivatives from Eugenol: Synthesis. Rasayan Journal of Chemistry. Link
-
PrepChem. (2024). Synthesis of N-cyclohexylacetamide. (Methodology adaptation source). PrepChem. Link
Sources
A Comparative Guide to Purity Determination of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- Reference Standards
In the landscape of pharmaceutical development, the integrity of an active pharmaceutical ingredient (API) is paramount. This integrity is fundamentally tied to the quality of the reference standards used for its quantification and identification.[1][2][3] A reference standard is a highly purified and well-characterized compound that serves as a benchmark for analytical measurements, ensuring the identity, purity, quality, and potency of APIs and their formulations.[3][4] This guide provides an in-depth comparison of analytical methodologies for establishing the purity of a reference standard for Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, a compound representative of complex synthetic intermediates or APIs requiring stringent quality control.
Our focus is to move beyond mere procedural lists and delve into the causality behind experimental choices, providing a framework for developing a self-validating, robust, and compliant purity assessment strategy. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q3A(R2) guideline, which governs the control of impurities in new drug substances.[5][6][7]
The Regulatory Imperative: Understanding Impurity Thresholds
Regulatory bodies mandate strict control over impurities, which are classified into three main categories: organic impurities (starting materials, by-products, degradation products), inorganic impurities (reagents, catalysts), and residual solvents.[5][7][8][9] The ICH Q3A guidelines establish specific thresholds for reporting, identifying, and qualifying these impurities, which are often linked to the maximum daily dose of the drug.[5][9] Adherence to these thresholds is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.
| Threshold Type | Typical Value (for max. daily dose ≤ 2g/day) | Action Required |
| Reporting Threshold | ≥ 0.05% | The impurity must be reported in regulatory submissions. |
| Identification Threshold | ≥ 0.10% | The impurity's structure must be elucidated. |
| Qualification Threshold | ≥ 0.15% | The impurity must be assessed for its biological safety. |
| Table 1: Simplified overview of ICH Q3A(R2) thresholds for impurities in new drug substances. |
Core Methodologies for Purity Assessment: A Comparative Analysis
A comprehensive characterization of a reference standard necessitates a multi-technique approach. No single method can provide a complete picture of purity. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), often coupled with Mass Spectrometry (MS) for identification.[10][11]
| Technique | Primary Application | Principle | Strengths | Limitations |
| HPLC-UV | Quantification of non-volatile organic impurities and assay. | Differential partitioning of analytes between a stationary and mobile phase.[11] | High sensitivity, precision, and resolution for a wide range of compounds.[10][12] | Requires a chromophore for UV detection; may not detect non-volatile impurities without a chromophore. |
| GC-FID | Quantification of volatile/semi-volatile impurities and residual solvents. | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.[13][14][15] | Excellent for volatile compounds and residual solvent analysis as per ICH Q3C.[5][13] | Limited to thermally stable and volatile compounds.[15] |
| ¹H-qNMR | Absolute purity assignment (assay). | The integral of an NMR peak is directly proportional to the number of nuclei.[16][17] | Primary method providing SI-traceable results without needing a specific reference standard of the analyte.[18][19] High precision and accuracy. | Lower sensitivity compared to chromatography; requires a highly pure internal standard. |
| LC-MS / GC-MS | Identification and structural elucidation of impurities. | Couples the separation power of chromatography with the mass-analyzing capability of MS.[10][14] | Provides molecular weight and fragmentation data for definitive impurity identification. | Primarily qualitative and semi-quantitative; complex data interpretation. |
| Table 2: Comparison of core analytical techniques for reference standard purity testing. |
Workflow for Reference Standard Qualification
The establishment of a new reference standard is a rigorous process that involves synthesis, purification, and comprehensive characterization. Each analytical technique plays a crucial role at different stages to build a complete purity profile.
Caption: Experimental workflow for the HPLC purity method.
Protocol 2: Absolute Purity Assay by ¹H-qNMR
qNMR provides a direct measurement of the analyte's purity against a certified, high-purity internal standard (IS). [16][18]The key to accuracy is the careful selection of the IS and experimental parameters that ensure full relaxation of all relevant nuclei.
1. Materials & Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, equipped for quantitative analysis.
-
Internal Standard (IS): Maleic acid (certified, high purity). Causality: Maleic acid is chosen because its vinyl proton singlet (~6.3 ppm) is unlikely to overlap with signals from the analyte, it is non-volatile, stable, and highly pure. [16]* Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for polar compounds and its residual peak does not typically interfere with key analyte signals.
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of the Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- reference standard into a clean vial. Record the weight (mₐ).
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial. Record the weight (mₛₜd).
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Vortex to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3. Data Acquisition:
-
Pulse Program: Standard 1D proton experiment with a 30° or smaller flip angle.
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (analyte or IS). A delay of 30-60 seconds is typically sufficient to ensure full relaxation for accurate integration.
-
Acquisition Time (aq): ~3-4 seconds.
-
Number of Scans (ns): 16 or 32, to achieve an adequate signal-to-noise ratio.
4. Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (Iₐ). For Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, a potential signal could be the CH proton adjacent to the hydroxyl group.
-
Integrate the singlet for the maleic acid internal standard (Iₛₜd).
-
Calculate the purity (Pₐ) using the following formula:[17]
Pₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (Nₛₜd for maleic acid = 2)
-
M: Molar mass
-
m: Mass
-
Pₛₜd: Purity of the internal standard (from its certificate)
-
a: Analyte
-
std: Internal Standard
-
Conclusion
The characterization of a reference standard for a substance like Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- is a meticulous process that underpins the quality and safety of pharmaceutical products. A scientifically sound purity assessment cannot rely on a single analytical technique. Instead, it requires the orthogonal application of multiple methods.
High-Performance Liquid Chromatography is the workhorse for profiling organic impurities, while Gas Chromatography is essential for controlling volatile substances and residual solvents. [12]However, for the definitive assignment of absolute purity, Quantitative NMR has emerged as a powerful, primary method that provides direct, SI-traceable results. [18][19]By combining these techniques and validating them against internationally recognized standards like the ICH guidelines, researchers and drug developers can establish reference standards with the highest degree of confidence, ensuring the integrity of their analytical data and the safety of the final drug product.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Anonymous. (2025, January 20). Extensive Review of Gas Chromatography in Pharmaceutical Applications: Emphasizing Genotoxic Impurities.
- OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.
- YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances.
- Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization.
- Clinivex. (2023, July 24). Understanding the Basics of Reference Standards in Pharma.
- Scientific Research Publishing. Pharmaceutical Applications of Gas Chromatography.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- SynThink. Pharmaceutical Reference Standards: Role, Types & Applications.
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- Benchchem. (2025). Application Note: A Robust HPLC-UV Method for the Quantification of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE.
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- ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- ProPharma. (2023, April 13). Analytical method validation: are your analytical methods suitable for intended use?.
- SlideShare. (2018, October 15). Validation of Analytical Procedures.
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Elemental analysis data for Acetamide,N-(1-cyclohexyl-2-hydroxyethyl)- confirmation
This guide outlines the comprehensive characterization and confirmation protocol for Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- (CAS 855878-60-3). It focuses on validating the chemical identity and bulk purity of this specific intermediate, which is critical in the synthesis of complex pharmaceutical agents.
Executive Summary & Compound Profile
Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- is a functionalized amino-alcohol derivative often employed as a chiral building block or intermediate in drug discovery. Its structure combines a lipophilic cyclohexyl ring with a polar hydroxyethyl acetamide tail, making it distinct from simpler analogs like N-cyclohexylacetamide.
-
CAS Number: 855878-60-3
-
Molecular Formula:
-
Molecular Weight: 185.26 g/mol
-
Key Application: Synthetic intermediate for pharmaceutical active ingredients (APIs), requiring high enantiomeric and chemical purity.
Elemental Analysis (EA): The Confirmation Benchmark
Elemental Analysis (Combustion Analysis) remains the "Gold Standard" for confirming the bulk purity of this compound. Unlike spectroscopic methods (NMR, MS) which identify the molecule, EA confirms that the bulk sample is free from significant non-combustible impurities, solvent residues, or inorganic salts.
The following table provides the calculated elemental composition for
| Element | Theoretical Mass % | Acceptance Range (±0.4%) | Diagnostic Significance |
| Carbon (C) | 64.83% | 64.43% – 65.23% | Deviations >0.5% suggest solvent entrapment (e.g., Ethyl Acetate) or incomplete drying. |
| Hydrogen (H) | 10.34% | 9.94% – 10.74% | High H% often indicates moisture (hygroscopicity) or residual water. |
| Nitrogen (N) | 7.56% | 7.16% – 7.96% | Low N% indicates contamination with non-nitrogenous precursors (e.g., starting alcohols). |
| Oxygen (O) | 17.27% | Calculated by difference | Used to balance the stoichiometry. |
Critical Insight: Due to the hydroxyl group (-OH) and amide moiety, this compound is capable of hydrogen bonding and may be hygroscopic . A deviation in Hydrogen >0.4% without a corresponding Carbon deviation strongly suggests adsorbed water.
Comparative Analysis: EA vs. Alternative Methods
To ensure robust characterization, EA should not be used in isolation. The table below objectively compares EA with High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).
| Feature | Elemental Analysis (EA) | HRMS (ESI-TOF) | qNMR (1H) |
| Primary Function | Bulk Purity & Composition | Molecular Identity (Exact Mass) | Purity & Structure Elucidation |
| Strengths | Detects non-chromophoric impurities (water, salts). | Confirms formula | Quantifies residual solvents and isomeric ratios. |
| Weaknesses | Destructive; requires mg quantities. | Cannot easily quantify bulk purity or salts. | Requires internal standard; lower sensitivity than MS. |
| Verdict | Mandatory for Release | Mandatory for ID | Supportive |
Experimental Protocol: Validation Workflow
This protocol ensures the sample is prepared correctly to meet the ±0.4% EA criteria.
Step 1: Purification
-
Recrystallization: Dissolve crude product in minimal hot Ethyl Acetate/Hexane (1:3). Cool slowly to 4°C.
-
Filtration: Collect crystals via vacuum filtration.
-
Washing: Wash with cold Hexane to remove surface impurities.
Step 2: Sample Preparation for EA (Critical Step)
-
Drying: The presence of the hydroxyl group requires rigorous drying.
-
Protocol: Dry the sample in a vacuum oven at 40°C for 24 hours over
or activated silica gel. -
Validation: Verify constant weight before submission.
-
-
Handling: Store in a desiccator. Weigh quickly to prevent moisture uptake from humid air.
Step 3: Data Interpretation
-
Scenario A (Pass): C, H, N are within ±0.4%. -> Release Product.
-
Scenario B (High H, Low C/N): Sample is wet. -> Re-dry and re-test.
-
Scenario C (Low C, H, N): Presence of inorganic salts (ash). -> Check ash content or re-filter.
Visualization: Characterization Workflow
The following diagram illustrates the logical flow for confirming the identity and purity of the compound, distinguishing between "Identity" (Structure) and "Quality" (Bulk Purity).
Caption: Logical workflow for the purification and analytical validation of CAS 855878-60-3, prioritizing EA for bulk purity confirmation.
References
-
ChemBK. Chemical Properties and CAS Data for Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-. Retrieved from [Link]
-
FDA/ICH Guidelines. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. Retrieved from [Link]
-
PubChem. Compound Summary: N-Cyclohexylacetamide (Structural Analog). Retrieved from [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-
Hazard Assessment and Waste Characterization
Due to the lack of specific toxicological data for Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, it must be handled as a hazardous substance. Structurally related compounds, such as Acetamide and N,N-Dimethylacetamide, are classified as potential carcinogens and exhibit other toxic properties.[1][2][3][4][5] Therefore, it is prudent to assume that Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- may possess similar hazards.
Assumed Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[5]
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.[5]
Based on these assumed hazards, all waste containing Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and disposed of as hazardous chemical waste.
Personal Protective Equipment (PPE) and Safe Handling
Prior to handling Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, appropriate PPE must be worn to minimize exposure.[6]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile rubber gloves | Provides chemical resistance against amides.[4] |
| Eye Protection | Safety glasses with side shields or chemical goggles | Protects eyes from splashes and airborne particles.[5] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Avoids inhalation of dust or vapors.[1][2] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[6] For solid spills, carefully sweep or scoop the material to avoid generating dust.[1]
-
Collect the Waste: Place the absorbed material or spilled solid into a clearly labeled, sealable container designated for hazardous chemical waste.[6][7]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Ventilate the Area: Ensure the area is well-ventilated to disperse any residual vapors.[3]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting all waste contaminated with Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-.[6] The original product container, if empty, can be a suitable choice.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-," and a clear indication of the associated hazards (e.g., "Toxic," "Carcinogen").[6]
-
Incompatible Materials: Do not mix waste containing Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- with other waste streams, especially strong oxidizing agents, acids, or bases, to avoid potentially hazardous reactions.[2][5][7]
Disposal Workflow
The disposal of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- must adhere to all local, state, and federal regulations. The following workflow provides a general guideline:
Caption: Disposal Decision Workflow for Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-.
Procedural Steps for Disposal:
-
On-Site Accumulation: Collect the hazardous waste in a designated satellite accumulation area within the laboratory.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6]
-
Approved Disposal Method: The recommended method of disposal for this type of chemical waste is high-temperature incineration at a licensed hazardous waste facility.[3][6] This method ensures the complete destruction of the compound.
-
Documentation: Maintain all records of waste generation, collection, and disposal as required by institutional policies and regulatory agencies.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: acetamide. [Link]
-
New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. [Link]
-
Penta. Acetamide - SAFETY DATA SHEET. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Acetamide, PA. [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14301, N-Cyclohexylacetamide. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
